Leflunomide

Catalog No.
S532718
CAS No.
75706-12-6
M.F
C12H9F3N2O2
M. Wt
270.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Leflunomide

CAS Number

75706-12-6

Product Name

Leflunomide

IUPAC Name

5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide

Molecular Formula

C12H9F3N2O2

Molecular Weight

270.21 g/mol

InChI

InChI=1S/C12H9F3N2O2/c1-7-10(6-16-19-7)11(18)17-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,17,18)

InChI Key

VHOGYURTWQBHIL-UHFFFAOYSA-N

SMILES

CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)C(F)(F)F

solubility

In water, 153 mg/L at 25 °C /Estimated/
8.44e-02 g/L

Synonyms

Arava, HWA 486, HWA-486, HWA486, leflunomide, N-(4-trifluoromethyphenyl)-5-methylisoxazole-4-carboxamide, SU101

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)C(F)(F)F

The exact mass of the compound Leflunomide is 270.0616 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 21 mg/l (poorly soluble)in water, 153 mg/l at 25 °c /estimated/8.44e-02 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759864. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Isoxazoles. It belongs to the ontological category of isoxazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

leflunomide mechanism of action dihydroorotate dehydrogenase DHODH inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism and Downstream Effects

The inhibition of DHODH by leflunomide's active metabolite, A77 1726, sets off a cascade of cellular events. The diagram below illustrates this core mechanism and its primary consequences.

G This compound This compound A77 A77 1726 (Teriflunomide) This compound->A77 DHODH DHODH Enzyme A77->DHODH Inhibits DHO Dihydroorotate (DHO) OA Orotic Acid (OA) DHO->OA DHODH Catalyzes UMP Uridine Monophosphate (UMP) OA->UMP Pyrimidines Pyrimidine Nucleotides UMP->Pyrimidines Lymphocyte Lymphocyte Proliferation Pyrimidines->Lymphocyte Arrest Cell Cycle Arrest (late G1) Lymphocyte->Arrest Depletion leads to

Beyond this core pathway, this compound has additional immunomodulatory effects:

  • Tyrosine Kinase Inhibition: At higher concentrations, it can inhibit tyrosine kinases involved in early T-cell receptor signal transduction [1] [2].
  • Anti-inflammatory Effects: It modulates NF-κB signaling and reduces the expression of matrix metalloproteinases, contributing to its anti-arthritic effects [1].

Experimental Evidence and Protocols

Researchers can validate DHODH inhibition and its functional consequences using established experimental protocols.

In Vitro DHODH Activity Assay (Fluorometric)

This protocol, adapted from a 2017 study, allows for specific and sensitive measurement of DHODH activity in complex biological samples like cell lysates, without the need for enzyme purification [3].

  • Principle: The assay couples the enzymatic conversion of dihydroorotic acid (DHO) to orotic acid (OA) with a subsequent fluorogenic reaction specific for OA.
  • Key Reagents:
    • Buffer: 200 mM K₂CO₃-HCl (pH 8.0)
    • Substrate: Dihydroorotic acid (DHO, 500 μM)
    • Solubilizing Agent: Triton X-100
    • Electron Acceptor: Coenzyme Q₁₀
    • Fluorogenic Reagent: 4-Trifluoromethylbenzamidoxime (4-TFMBAO)
  • Procedure:
    • Enzymatic Reaction: Incubate the sample (cell lysate, tissue homogenate) with DHO substrate, Triton X-100, and Coenzyme Q₁₀ in buffer at 37°C for 1 hour.
    • Fluorogenic Reaction: Stop the reaction and add the 4-TFMBAO reagent with K₃[Fe(CN)₆] and K₂CO₃ (final pH ~11). Heat at 80°C for 4 minutes.
    • Detection: Measure the fluorescence intensity (Ex/Em specific to the fluorophore). The signal is proportional to the amount of OA produced and thus to DHODH activity.
  • Data Normalization: Express specific activity as pmol of OA produced per 10⁵ cells per hour for cultured cells, or nmol/mg of total protein per hour for tissue samples [3].
Cellular Proliferation and Rescue Assay

This classic experiment demonstrates the specificity of this compound's action through pyrimidine depletion.

  • Principle: The cytostatic effect of this compound on proliferating cells can be reversed by supplying uridine, which bypasses the blocked de novo pathway via the salvage pathway.
  • Cell Line: Human T-lymphoblastoma cell line (e.g., A3.01) [4].
  • Procedure:
    • Treat cells with varying concentrations of A77 1726.
    • Co-incubate with uridine or other nucleosides (cytidine, adenosine, guanosine).
    • Measure cell growth after 72 hours using a method like CCK-8 assay [5].
  • Expected Outcome: Uridine, but not other nucleosides, completely restores cell proliferation, confirming that the effect is specifically due to pyrimidine nucleotide depletion [4].

Therapeutic Repurposing and Research Applications

The fundamental mechanism of DHODH inhibition has positioned this compound as a candidate for drug repurposing in several fields, summarized in the table below.

Therapeutic Area Observed Effect / Hypothesis Key Evidence / Model
Oncology Reduces cancer cell proliferation and induces apoptosis; DHODH activity is higher in some tumors [3] [5]. In vitro and in vivo xenograft models (e.g., neuroblastoma); DHODH as a potential cancer biomarker [3] [5].
Virology Inhibits viral replication and assembly by depleting pyrimidine pools [2] [6]. In vitro studies against Cytomegalovirus, BK virus, and SARS-CoV-2 (EC₅₀ ~26-41 µM) [6].
Cardiovascular Disease Attenuates atherosclerosis by regulating lipid metabolism and improving endothelial function via DHODH/AMPK signaling [7]. In vivo study in ApoE⁻/⁻ mice on a western diet; in vitro models of endothelial dysfunction [7].

The exploration of DHODH as a drug target is an active area of research. Current efforts are focused on discovering novel, more potent, and less toxic DHODH inhibitors through methods like computational drug repurposing and structure-based drug design [8].

References

leflunomide effect on dendritic cells phenotype and function

Author: Smolecule Technical Support Team. Date: February 2026

Phenotypic & Functional Changes in Dendritic Cells

The following tables summarize the core effects of A77 1726 (LEF-M) on DCs, as established in key studies.

Table 1: Effects on DC Surface Marker Expression

Surface Marker Effect of LEF-M Functional Implication Key Source
CD40 & CD80 Largely reduced expression Impaired co-stimulation, critical for effective T-cell activation. [1] [2]
CD83 & CD86 Reduced expression Aborted DC maturation; decreased immunostimulatory phenotype. [3] [4]
HLA-DR Reduced expression Diminished antigen presentation capability. [4]
CCR7 Suppressed expression Inhibited migration toward lymph node-homing chemokines (CCL19, CCL21). [3]

Table 2: Effects on DC Secretory Function & Cellular Interactions

Functional Aspect Effect of LEF-M Key Source
Cytokine Production Markedly impaired production of IL-12 and TNF-α. [1] [2]
IL-10 Secretion Reduced level in mixed lymphocyte reaction (MLR) supernatant. [4]
T-Cell Proliferation Significantly weakened ability to stimulate allogeneic T-cell proliferation. [1] [2] [4]
T-Cell Polarization Inhibition of Th2 differentiation; induction of CD4+CD25+CTLA-4+ regulatory T cells. [4]

Experimental Protocols for Key Assays

The primary evidence for leflunomide's effects on DCs comes from in vitro studies using human monocyte-derived DCs (mo-DCs). Below is a generalized workflow integrating the core methodologies from these studies [1] [2] [4].

G start Start: Isolate PBMCs step1 Density Gradient Centrifugation start->step1 step2 Isolate Monocytes (>85% CD14+) step1->step2 step3 Culture with GM-CSF & IL-4 for 5-7 days step2->step3 step4 Add LEF-M (A77 1726) (75-150 µM) step3->step4 step5 Induce Maturation (e.g., with LPS) step4->step5 assay4 Western Blot/EMSA (Signaling) step4->assay4 Cell Lysates step6 Harvest DCs for Analysis step5->step6 step5->assay4 assay1 Flow Cytometry (Phenotype) step6->assay1 Surface Markers assay2 ELISA (Cytokines) step6->assay2 Supernatant assay3 Mixed Lymphocyte Reaction (MLR) step6->assay3 Co-culture with T-cells

Experimental workflow for evaluating LEF-M effects on DCs.

  • DC Generation: CD14+ monocytes are isolated from human peripheral blood and cultured for 5-7 days in media supplemented with GM-CSF (50 ng/mL) and IL-4 (10 ng/mL) to generate immature mo-DCs [1] [2].
  • LEF-M Treatment: The active metabolite A77 1726 is added at concentrations ranging from 75 to 150 µM, reflecting plasma levels in RA patients on maintenance therapy. Treatment can be initiated either during the DC differentiation phase or during the subsequent maturation phase [1] [2].
  • DC Maturation: Maturation is induced by adding a stimulus like LPS (100 ng/mL) for 48 hours [1] [2].
Key Assay Details
  • Phenotype (Flow Cytometry): Analyze expression of co-stimulatory molecules (CD40, CD80, CD86), maturation markers (CD83, HLA-DR), and other receptors (CCR7). Use fluorochrome-conjugated monoclonal antibodies and isotype controls [1] [2] [3].
  • Function (Mixed Lymphocyte Reaction - MLR): Assess T-cell stimulatory capacity. Irradiated DCs are co-cultured with allogeneic T-cells. T-cell proliferation is measured after several days by [3H]thymidine incorporation or MTT assay [1] [4].
  • Cytokine Secretion (ELISA): Quantify cytokine levels (e.g., IL-12, TNF-α, IL-10) in cell culture supernatants using sandwich ELISA with matched antibody pairs [1] [2] [4].
  • Viability Control: Include uridine in some experiments. Uridine bypasses the inhibited DHODH enzyme, allowing researchers to test if LEF-M's effects are independent of pyrimidine depletion [1] [2].

Molecular Mechanisms of Action

The immunomodulatory effects of LEF-M on DCs are mediated through the suppression of central pro-inflammatory signaling pathways.

G cluster_path1 Primary Established Mechanism cluster_path2 Supported Mechanism LEF_M LEF-M (A77 1726) NFkB Inhibition of NF-κB Transactivation LEF_M->NFkB AP1 Inhibition of Activator Protein-1 (AP-1) LEF_M->AP1 Reported in Dengue infection model NFkB_effect Phenotype & Function: ↓ Co-stimulatory molecules (CD40/CD80) ↓ Pro-inflammatory cytokines (TNF-α, IL-12) NFkB->NFkB_effect AP1_effect Inflammation & Migration: ↓ Cytokine/Chemokine production ↓ CCR7 expression AP1->AP1_effect

LEF-M inhibits NF-κB and AP-1 signaling in DCs.

  • Suppression of NF-κB: LEF-M treatment leads to the complete suppression of NF-κB transactivation. As a master transcription factor for DC maturation and immune activation, its inhibition directly explains the downregulation of co-stimulatory molecules and pro-inflammatory cytokines [1] [2].
  • Inhibition of AP-1: In studies involving viral stimulation, LEF-M also suppressed the activator protein-1 (AP-1) signaling pathway, which contributes to the impaired production of cytokines and chemokines, as well as the downregulation of the migration receptor CCR7 [3].
  • DHODH-Independent Effects: Crucially, the observed modulation of DC phenotype and function was not reversed by the addition of uridine. This indicates that the effects are independent of the inhibition of dihydroorotate dehydrogenase (DHODH) and the resulting pyrimidine depletion, which is this compound's primary mechanism in lymphocytes. This points to a distinct, direct immunomodulatory mechanism in DCs [1] [2].

Interpretation & Technical Considerations

  • Relevance to Disease: The ability of this compound to impair DC maturation, cytokine production, and T-cell activation provides a strong scientific rationale for its efficacy in treating rheumatoid arthritis and potentially other immune-mediated diseases by targeting a critical cell type at the apex of the immune response [1] [5].
  • Mechanistic Distinction: The uridine-independent nature of these effects is a key finding, separating this compound's action on DCs from its antiproliferative effect on lymphocytes. This suggests the drug has multiple, cell-type-specific mechanisms of action [1] [2].
  • Dosage Context: The concentrations used in these in vitro studies (75-150 µM) are physiologically relevant, as they correspond to plasma levels achieved in RA patients treated with a standard 20 mg/day maintenance dose of this compound [2].

References

leflunomide teratogenic potential and pregnancy category X

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism & Experimental Evidence

Leflunomide is a prodrug rapidly converted to its active metabolite, A77 1726. Its primary teratogenic mechanism is attributed to the potent inhibition of mitochondrial DHODH. This enzyme is crucial for converting dihydroorotate to orotate, a step in the production of uridine monophosphate (UMP). UMP is a precursor for all pyrimidine nucleotides required for DNA and RNA synthesis [1]. Inhibition of this pathway depletes the intracellular pyrimidine pool, thereby arresting the proliferation of rapidly dividing cells—a critical process in embryonic development.

The following diagram illustrates this teratogenic pathway:

G This compound This compound A771726 Active Metabolite A77 1726 This compound->A771726 DHODH Dihydroorotate Dehydrogenase (DHODH) A771726->DHODH Inhibits Orotate Orotate DHODH->Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH UMP Uridine Monophosphate (UMP) Orotate->UMP PyrimidinePools Pyrimidine Nucleotide Pools UMP->PyrimidinePools DNARNA DNA & RNA Synthesis PyrimidinePools->DNARNA CellProlif Cell Proliferation DNARNA->CellProlif TeratogenicEffects Teratogenic Effects (e.g., NTDs, Limb Defects) CellProlif->TeratogenicEffects Disruption Leads to

This compound's proposed teratogenic pathway via DHODH inhibition.

Detailed animal studies provide the foundational evidence for its teratogenic risk. The methodology and results from a key mouse study are summarized below [2].

Experimental Element Details
Objective To investigate the embryo toxicity and teratogenicity of this compound in mice.
Animal Model CD-1 (ICR) mice (pregnant females).
Dosing Groups 0 (control), 10, 30, and 70 mg/kg/day.
Administration Route & Period Oral gavage; from gestation day (GD) 6 to 15 (covering major organogenesis).
Primary Endpoints Maternal body weight, number of live and dead fetuses, fetal body weight, and incidence of external, visceral, and skeletal malformations.

| Key Results | • 70 mg/kg: Severe maternal toxicity; 100% embryo lethality. • 30 mg/kg: Significant increase in malformations: exencephaly (62%), fused ribs (92%), and other skeletal defects. • 10 mg/kg: No significant adverse effects compared to control. • Plasma Concentration: The active metabolite A77 1726 was detected in a dose-dependent manner, confirming systemic exposure. |

Human Pregnancy Outcome Data

Despite the animal data, evidence from human pregnancies exposed to this compound is more reassuring. The largest prospective cohort study, conducted by the Organization of Teratology Information Specialists (OTIS), followed 64 pregnant women with rheumatoid arthritis exposed to this compound (95% of whom underwent the cholestyramine washout) and compared them to disease-matched and healthy control groups [3] [4].

  • Major Structural Defects: The rate in the this compound-exposed group was 3 out of 56 live births (5.4%), which was not significantly different from the rate in the disease-matched group (4.2%) or the healthy control group (4.2%), and is consistent with the baseline population risk of 3-5% [3] [5].
  • Pregnancy Outcomes: A 2024 analysis of the Quebec Pregnancy Cohort, one of the largest population-based studies, found no statistically significant increased risk of major congenital malformations, prematurity, low birth weight, or spontaneous abortion associated with this compound exposure during pregnancy [6].
  • Post-Marketing Surveillance: An analysis of 587 pregnancies with a known outcome from clinical trials and post-marketing data reported major defects in only 0.9% of prospectively reported pregnancies, with no specific pattern of malformations [7].

Risk Management & Clinical Protocols

The cornerstone of risk management is prevention and accelerated elimination.

  • Preconception Counseling: Pregnancy must be excluded before starting therapy. Women of childbearing potential must use reliable contraception during and after treatment [8] [6].
  • Accelerated Drug Elimination Procedure: The long half-life of this compound (up to 2 years) necessitates an active washout procedure in the event of a planned or inadvertent pregnancy [5].
    • Protocol: Administer cholestyramine 8 grams orally, three times daily for 11 days. The shorter 11-day duration is possible due to cholestyramine's interruption of enterohepatic recirculation [6].
    • Verification: Drug elimination should be verified by two separate plasma level measurements of the active metabolite below 0.02 µg/mL, taken at least 14 days apart [3].

Interpretation for Professionals

For drug development professionals and researchers, the this compound case highlights several critical points:

  • Species Specificity: The teratogenic effects observed in animal models, particularly at high doses, may not directly translate to humans at therapeutic exposure levels [3].
  • Role of Mitigation: The human data suggesting a lower-than-expected risk is heavily influenced by the successful implementation of the cholestyramine washout procedure, underscoring the importance of effective risk mitigation strategies in drug safety profiles [3] [4].
  • Ongoing Monitoring: Despite the reassuring human data, the official label remains conservative. Continued pharmacovigilance and enrollment in pregnancy registries (e.g., OTIS) are essential to refine risk assessments [5] [8].

References

leflunomide impact on immune response in systemic lupus erythematosus

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Study on Leflunomide in Lupus Nephritis

Aspect Details
Study Design Prospective, open-label study (Level of Evidence: Low, no control group) [1]
Patients 17 patients with SLE and proteinuria ≥2 g/day; history of non-response or intolerance to conventional immunosuppressants [1]
Intervention This compound: 100 mg/day loading dose for 3 days, then 20 mg/day maintenance for 52 weeks, combined with tapering prednisolone [1]

| Primary Efficacy Endpoint (Renal Response) | • Complete Response (CR): 29% (5/17 patients) • Partial Response (PR): 47% (8/17 patients) • Treatment Failure (TF): 24% (4/17 patients) [1] | | Key Immunological & Serological Changes | • Anti-dsDNA: Decreased from 350 IU/ml to 84 IU/ml (p=0.008) • Complement C3: Increased from 0.59 g/l to 0.78 g/l (p=0.046) • Complement C4: Increased from 0.11 g/l to 0.17 g/l (p=0.016) [1] | | Common Adverse Events | Hypertension, herpes zoster infection, transaminitis (elevated liver enzymes), rash, alopecia [1] |

Proposed Experimental Framework for Mechanistic Research

For your research, the following framework outlines potential methodologies to investigate this compound's immunomodulatory mechanisms in SLE.

In Vitro Immune Cell Profiling
  • Objective: To determine the direct effects of this compound and its active metabolite A77 1726 on innate and adaptive immune cell subsets.
  • Proposed Protocol:
    • Isolate PBMCs from healthy donors and SLE patients.
    • Treat cells with a range of physiologically relevant concentrations of A77 1726.
    • Utilize multi-parameter flow cytometry to analyze:
      • B-cell subsets: Naïve, memory, and plasma cells.
      • T-cell subsets: Th1, Th2, Th17, Tfh, and Treg populations.
      • Myeloid cells: Monocyte and dendritic cell activation markers (e.g., CD40, CD80, CD86).
    • Measure cytokine production (e.g., IFN-α, IFN-γ, IL-6, IL-10) via cytometric bead array or ELISA after stimulation with TLR agonists (e.g., CpG DNA).
Targeted Signaling Pathway Analysis
  • Objective: To validate the inhibition of dihydroorotate dehydrogenase (DHODH) and map its downstream effects on key SLE-relevant pathways.
  • Proposed Protocol:
    • Treat activated T-cells and B-cells with A77 1726.
    • Use western blotting to assess phosphorylation levels of key signaling molecules:
      • NF-κB pathway: IκBα, p65.
      • JAK-STAT pathway: STAT1, STAT3, STAT4.
    • Employ LC-MS/MS to quantify intracellular pyrimidine (UTP, CTP) and purine (ATP, GTP) nucleotides to confirm metabolic target engagement.

The diagram below illustrates this proposed experimental workflow.

G cluster_methods Experimental Methodologies start Study Design in_vitro In Vitro Immune Cell Profiling start->in_vitro signaling Targeted Signaling Pathway Analysis start->signaling data Multi-Omics Data Integration in_vitro->data Phenotypic & Secretory Data sub1 PBMC Isolation & Cell Culture sub2 Multi-parameter Flow Cytometry sub3 Cytokine Profiling (ELISA/CBA) signaling->data Pathway & Metabolic Data sub4 Western Blotting sub5 Metabolomic Analysis (LC-MS/MS) in_vivo In Vivo Validation (Animal Model) data->in_vivo Biomarker Validation sub6 RNA-Seq / scRNA-Seq

Future Research Directions

Given the limited recent data, your research could significantly contribute by focusing on:

  • Multi-omics Integration: Correlate clinical response to this compound with transcriptomic, proteomic, and metabolomic profiles from patient serial blood samples to identify predictive biomarkers [2].
  • Synergistic Targeting: Explore combination therapies of this compound with novel agents (e.g., BTK inhibitors, anti-IFNAR antibodies) to assess potential synergistic effects on the immune response [3] [4].
  • Focus on Understudied Populations: Investigate the drug's mechanism of action in patient subgroups with specific genetic backgrounds (e.g., high IFN signature) to move towards precision medicine [2] [5].

References

leflunomide anti-inflammatory action beyond DHODH inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action Beyond DHODH Inhibition

While leflunomide's primary and most well-characterized mechanism is the reversible inhibition of mitochondrial dihydroorotate dehydrogenase (DHODH), thereby suppressing de novo pyrimidine synthesis and the proliferation of activated immune cells like T and B lymphocytes [1] [2] [3], research has identified several other significant immunomodulatory pathways.

The table below summarizes the key mechanisms and their experimental supports.

Mechanism / Pathway Biological Effect Experimental Evidence (Models/Cell Types)
Inhibition of Protein Tyrosine Kinases (PTKs) Interferes with early signal transduction in T-cell activation; inhibits T-cell receptor (TCR) ζ-chain phosphorylation [1]. Jurkat T cells [1].
Modulation of Cytokine & Chemokine Networks Reduces pro-inflammatory cytokines (IFN-γ, TNF-α, IL-2); increases anti-inflammatory cytokines (IL-4, IL-10); shifts balance from Th1 to Th2; suppresses IFN-γ-induced CXCL9/CXCL10 expression [4]. TRP2-180-induced vitiligo mouse model (skin, PBMCs); analysis via flow cytometry, ELISA, immunofluorescence [4].

| Activation of AMPK Signaling | Improves endothelial dysfunction and regulates lipid metabolism; effect is blocked by DHODH overexpression, suggesting link to primary target [5]. | In vivo: ApoE-/- mice on a western diet. In vitro: FFA-induced AML12 hepatocytes; PA-induced HUVECs [5]. | | Suppression of NF-κB Activation | Blocks TNF-α-dependent nuclear factor-kappa B (NF-κB) activation, reducing expression of pro-inflammatory genes [1]. | Various cellular models [1]. |

Experimental Protocols for Key Findings

For researchers seeking to replicate or build upon these findings, here are the methodologies from key studies.

  • Study 1: Immunomodulation in a Vitiligo Model [4]

    • Model: A TRP2-180-induced vitiligo mouse model.
    • Treatment: this compound at 20 mg/kg/day, administered via intraperitoneal injection twice weekly.
    • Key Analyses:
      • Flow Cytometry: Analysis of peripheral blood mononuclear cells (PBMCs) for frequency of IFN-γ+ CD8+ T cells.
      • Immunofluorescence/Histopathology: Assessment of CD8+ T cell infiltration and IFN-γ expression in lesional skin tissues.
      • ELISA: Measurement of cytokine profiles in serum or tissue homogenates.
      • Melanin Quantification: Fontana-Masson staining of tail skin to quantify melanin deposition.
  • Study 2: Anti-atherosclerosis and Lipid Metabolism [5]

    • In Vivo Model: ApoE-/- mice fed a western diet for 12 weeks.
    • Treatment: this compound (20 mg/kg/day) via oral gavage.
    • Endpoint Measurements:
      • Lesion Size: Quantification of atherosclerotic plaques in en-face aortas and aortic root sections.
      • Serum Analysis: Measurement of lipid profiles (cholesterol, triglycerides).
      • Western Blot: Analysis of phosphorylated AMPKα and ACC levels in liver tissues.
    • In Vitro Models:
      • Lipid Accumulation: Free fatty acid (FFA)-induced AML12 mouse hepatocytes.
      • Endothelial Dysfunction: Palmitic acid (PA)-induced Human Umbilical Vein Endothelial Cells (HUVECs).

Integrated Signaling Pathway

The following diagram synthesizes this compound's multi-target anti-inflammatory actions, showing how its primary and secondary mechanisms converge to produce therapeutic effects.

G LEF This compound (Prodrug) A77 Active Metabolite A77 1726 / Teriflunomide LEF->A77 DHODH Inhibition of Dihydroorotate Dehydrogenase (DHODH) A77->DHODH PTK Inhibition of Protein Tyrosine Kinases (PTKs) A77->PTK NFkB Suppression of NF-κB Activation A77->NFkB High Doses AMPK Activation of AMPK Signaling A77->AMPK Via DHODH Link? Pyrimidine Inhibition of de novo Pyrimidine Synthesis DHODH->Pyrimidine CellCycle Cell Cycle Arrest (G1 to S phase) Pyrimidine->CellCycle Outcomes Therapeutic Outcomes: - Reduced T-cell Proliferation - Inhibited Inflammation - Attenuated Autoimmunity - Improved Metabolic Parameters CellCycle->Outcomes TCR Disrupted T-Cell Receptor (TCR) Signaling PTK->TCR Cytokine Altered Cytokine Production: ↓ IFN-γ, TNF-α, IL-2; ↑ IL-4, IL-10 TCR->Cytokine Indirect NFkB->Cytokine Chemokine Suppression of IFN-γ-induced CXCL9/CXCL10 Cytokine->Chemokine Th1Th2 Immune Shift: Th1 to Th2 Cytokine->Th1Th2 Chemokine->Outcomes Reduced T-cell Recruitment Th1Th2->Outcomes Lipid Improved Lipid Metabolism & Endothelial Function AMPK->Lipid Lipid->Outcomes

Integrated anti-inflammatory and immunomodulatory signaling pathways of this compound.

Future Research and Clinical Potential

The broader mechanisms of this compound open avenues for research and drug repurposing.

  • Therapeutic Repurposing: Evidence suggests potential efficacy in vitiligo by modulating the IFN-γ-CXCL9/10 axis and restoring CD4+/CD8+ balance [4], and in cardiovascular diseases by improving lipid metabolism and endothelial function via the DHODH/AMPK pathway [5].
  • Overcoming Limitations: Current challenges with this compound, such as hepatotoxicity and its long half-life, are driving the development of novel formulation strategies, including nanotechnology-based delivery systems, to enhance safety and efficacy [3].

References

Experimental Protocols for Solubility and Dissolution Enhancement

Author: Smolecule Technical Support Team. Date: February 2026

To overcome the solubility-limited bioavailability of leflunomide, several advanced formulation strategies have been employed. The following table details key methodologies from recent research.

Formulation Strategy Experimental Protocol Summary Key Outcome

| Gel Entrapment / Solid Dispersion [1] | 1. Polymer-Solvent Gel Formation: HPMC or Ethyl Cellulose dissolved in organic solvents (e.g., Chloroform, Ethanol). 2. Drug Incorporation: this compound incorporated into the gel via sonication. 3. Solvent Evaporation: Organic solvent removed under vacuum to form a solid dispersion. 4. Solubility Testing: The dried product was added to distilled water, and solubility was analyzed by UV Spectrophotometer at 260nm. | A maximum 5.23-fold increase in solubility (132.16 µg/mL) was achieved with HPMC and Chloroform. | | Self-Emulsifying Liquisolid Tablets [2] | 1. SEDDS Formation: Drug dissolved in PEG300 with surfactant (Tween 80) and oil (e.g., Sesame oil). 2. Powder Formation: The liquid SEDDS was adsorbed onto porous powder excipients (e.g., Neusilin US2) to form a dry, free-flowing "liquisolid" powder. 3. Tablet Compression: The powder was compressed into tablets. 4. Dissolution Testing: In vitro dissolution was performed in distilled water. | Liquisolid tablets showed significantly higher dissolution compared to commercial tablets, with the best formula maintaining its profile across different pH levels. | | Nanostructured Lipid Carriers (NLCs) [3] | 1. Melt Emulsification: Solid lipid (Stearic acid) and liquid lipid (Oleic acid) melted together. 2. Drug Incorporation: this compound dissolved in the molten lipid mixture. 3. Emulsification & Sonication: Hot aqueous surfactant solution (Tween 80, Poloxamer 188) added to the lipid melt under stirring, followed by probe sonication to form nanoemulsion. 4. Characterization: Particle size, Zeta Potential, and Entrapment Efficiency were determined. | Achieved high entrapment efficiency (93.96%) and sustained drug release over 48 hours. Showed enhanced lymphatic uptake and efficacy in an in vivo arthritis model. | | Chitosan-Coated Nanoemulsion [4] | 1. Nanoemulsion (NE) Preparation: Oil-in-water NE formulated using Clove oil as the oil phase and surfactants (Tween 80, Cremophor RH 40). 2. Drug Loading: this compound incorporated into the oil phase. 3. Chitosan Coating: The pre-formed NE was added to a Chitosan solution under magnetic stirring to form a coating via electrostatic deposition. 4. In Vivo Evaluation: Anti-arthritic activity was assessed in an animal model. | The system provided a synergistic anti-inflammatory effect (from clove oil), improved sustained release, and enhanced joint targeting. | | Transferosomal Hydrogel [5] | 1. Transferosome Fabrication: Lipid (Phospholipon 90G) and edge activator (Tween 80) dissolved in organic solvent. A thin film was formed by rotary evaporation and hydrated with buffer to form vesicles. 2. Hydrogel Loading: Carbopol 936 gel was prepared and the transferosome suspension was incorporated into it. 3. Ex Vivo Permeation: Permeation through excised rat skin was studied using a Franz diffusion cell. | The formulation demonstrated sustained release and high skin permeability, offering a potential non-invasive transdermal delivery route. |

This compound Metabolism and Pharmacokinetic Pathway

The journey of this compound in the body, from administration to its pharmacological action and elimination, involves a key metabolic activation step. The diagram below illustrates this pathway and the sites where novel formulations intervene to enhance performance.

leflunomide_pathway A Oral Administration (Tablet/Formulation) B Gastrointestinal Tract A->B C Absorption B->C Solubility-Limited D Liver: First-Pass Metabolism C->D E This compound (Prodrug) D->E F Teriflunomide (Active Metabolite) E->F Metabolic Conversion G Inhibition of Dihydroorotate Dehydrogenase (DHODH) F->G J Enterohepatic Recirculation F->J Prolongs Half-life K Elimination (Feces & Urine) F->K H Pyrimidine Synthesis Inhibition G->H I Immunosuppressive Effect (on activated T & B cells) H->I J->F Form1 Nanoemulsions/ Liquisolid Systems Form1->C Enhances Solubilization Form2 Solid Dispersions Form2->C Improves Dissolution Form3 Lipidic Nanocarriers (NLCs) Form3->C Promotes Lymphatic Uptake

This pathway highlights that this compound is a prodrug, and its active metabolite, teriflunomide, is responsible for the primary pharmacological effect [6] [7]. The >99% protein binding and enterohepatic recirculation contribute to its long elimination half-life of approximately 14-18 days [6] [8].

The challenges posed by this compound's BCS Class II nature are actively being addressed through innovative formulation design. The strategies outlined not only improve biopharmaceutical performance but also explore alternative delivery routes to mitigate systemic side effects.

References

Comprehensive Application Notes and Protocols for a Stability-Indicating LC Method for Leflunomide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Leflunomide is an immunosuppressive and anti-inflammatory agent primarily used to treat rheumatoid arthritis. Ensuring its quality and stability in pharmaceutical dosage forms is paramount. A stability-indicating method is an analytical procedure that can accurately and reliably measure the active ingredient without interference from degradation products, impurities, or other components in the sample. These notes detail validated Liquid Chromatography (LC) methods for the assay of this compound and the determination of content uniformity in tablets, complete with protocols for method verification and application.

Summary of Validated Methods

Recent research has produced several robust reversed-phase (RP) LC methods suitable for the analysis of this compound. The table below summarizes the key parameters from two such validated methods:

Table 1: Summary of Validated LC Methods for this compound

Parameter Method for Assay & Content Uniformity [1] Method for Analysis of Impurities [2]
Scope Assay and Content Uniformity Assay and Related Impurities (A & B)
Stationary Phase Not Specified Thermo Scientific Hypersil ODS C18 (250 mm × 4.6 mm; 5 µm)
Mobile Phase Ammonium Acetate (0.02M)-Acetonitrile (40:60, v/v) Acetonitrile-Methanol-0.1 M Sodium Perchlorate (40:30:30, v/v), pH 4.6
Flow Rate Not Specified 1.0 mL/min
Detection Wavelength Not Specified 246 nm
Linearity Range 8-32 µg/mL 0.5-3.0 µg/mL (for this compound and Impurities)
Correlation Coefficient (r) 0.9985 Not Specified (Met ICH Linearity Criteria)
Accuracy (%) 99.58 - 100.17% Within Acceptance Limits
Forced Degradation Successful separation of drug from degradation products Successful separation of drug and impurities from degradation products

Another study developed a method using an ammonium acetate buffer-acetonitrile system, demonstrating a wide linear range of 5-30 µg/mL, further confirming the versatility of RP-LC for this application [3].

Experimental Protocols

Detailed Methodology for Assay and Content Uniformity

This protocol is adapted from a validated method suitable for both assay and content uniformity determination [1].

  • Materials and Reagents:

    • API: this compound reference standard.
    • Formulation: this compound tablets (e.g., 10 mg).
    • Chemicals: HPLC-grade Acetonitrile, Water, and Ammonium Acetate.
    • Equipment: HPLC system with UV or DAD detector.
  • Mobile Phase Preparation:

    • Prepare 0.02 M Ammonium Acetate Buffer by dissolving appropriate grams of ammonium acetate in HPLC-grade water.
    • Filter the buffer through a 0.45 µm membrane filter.
    • Mix the 0.02 M Ammonium Acetate Buffer and Acetonitrile in a ratio of 40:60 (v/v). Degas the solution before use.
  • Standard Solution Preparation:

    • Accurately weigh and transfer about 10 mg of this compound working standard into a 100 mL volumetric flask.
    • Dissolve and dilute to volume with diluent (e.g., mobile phase or methanol) to obtain a primary stock solution of 100 µg/mL.
    • Further dilute this solution appropriately to obtain a working standard solution of 10 µg/mL.
  • Sample Solution Preparation (for Assay):

    • Weigh and powder not less than 10 tablets.
    • Transfer an accurately weighed portion of the powder, equivalent to about 10 mg of this compound, into a 100 mL volumetric flask.
    • Add about 70 mL of diluent, sonicate for 15-30 minutes with intermittent shaking, and dilute to volume.
    • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
    • Further dilute the filtrate to obtain a nominal concentration of 10 µg/mL.
  • Sample Solution Preparation (for Content Uniformity):

    • Place one whole tablet into a suitable volumetric flask (e.g., 100 mL).
    • Add a sufficient amount of diluent to achieve a concentration of approximately 10 µg/mL.
    • Proceed with sonication, dilution, and filtration as described for the assay sample.
  • Chromatographic Conditions:

    • Column: C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)
    • Mobile Phase: Ammonium Acetate (0.02M)-Acetonitrile (40:60, v/v)
    • Flow Rate: 1.0 mL/min (if not specified, optimize as needed)
    • Detection Wavelength: 260 nm [3] or as optimized
    • Injection Volume: 20 µL
    • Mode: Isocratic Elution
  • System Suitability: Before analysis, ensure the method meets system suitability criteria. Typically, this includes an RSD of less than 2.0% for peak areas from multiple injections of a standard solution, and a tailing factor of less than 2.0 for the this compound peak.

Forced Degradation Studies (Stress Testing)

Forced degradation is critical to demonstrate the stability-indicating nature of the method. The following protocol outlines standard stress conditions [2] [3].

  • Acidic Hydrolysis: Treat the sample solution with 1 N HCl (e.g., at 60°C for 30 minutes or as needed). Neutralize before analysis.
  • Alkaline Hydrolysis: Treat the sample solution with 1 N NaOH (e.g., at 60°C for 30 minutes or as needed). Neutralize before analysis.
  • Oxidative Degradation: Treat the sample solution with 3% Hydrogen Peroxide (e.g., at room temperature for 30 minutes).
  • Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 105°C for several hours) and then prepare the sample solution.
  • Photolytic Degradation: Expose the solid drug and/or sample solution to UV radiation as per ICH Q1B guidelines.

After subjecting the sample to these stress conditions, analyze it using the chromatographic method. The method is considered stability-indicating if there is clear separation between the this compound peak and all degradation peaks, and the mass balance is close to 100%.

Workflow and Data Analysis

Analytical Method Development Workflow

The following diagram illustrates the logical workflow for developing and validating a stability-indicating LC method for this compound.

Start Start Method Development Column Select Stationary Phase (C18 Column) Start->Column MP Optimize Mobile Phase (pH, Buffer, Organic Modifier) Column->MP Detector Set Detection Wavelength (e.g., 246-260 nm) MP->Detector Validate Full Method Validation (Per ICH Q2(R1)) Detector->Validate End Deploy for Routine Analysis Validate->End

Visualization of Forced Degradation Pathways

This diagram outlines the forced degradation protocol and its role in establishing the method's stability-indicating properties.

This compound This compound Sample Stress Apply Stress Conditions This compound->Stress Analysis LC Analysis Stress->Analysis Acid Acidic Hydrolysis (1N HCl) Stress->Acid Base Alkaline Hydrolysis (1N NaOH) Stress->Base Oxid Oxidative Stress (3% H₂O₂) Stress->Oxid Thermal Thermal Degradation Stress->Thermal Photo Photolytic Stress Stress->Photo Separation Chromatogram Evaluation Analysis->Separation

Data Analysis and Acceptance Criteria

After executing the protocols, the generated data must be evaluated against predefined acceptance criteria to ensure the method's validity.

Table 2: Typical Validation Parameters and Acceptance Criteria

Validation Parameter Experimental Outcome (Example) Acceptance Criteria
Linearity & Range 8-32 µg/mL [1] / 5-30 µg/mL [3] Correlation Coefficient (r) > 0.998
Accuracy (% Recovery) 99.58% - 100.17% [1] 98.0% - 102.0%
Precision (Repeatability) RSD < 1% for assay [1] RSD ≤ 2.0%
Specificity Baseline separation of drug from degradation products [2] [1] No interference from blank, placebo, or degradation products.
Forced Degradation Degradation under oxidative, acid, and base conditions [2] [1] Method should demonstrate separation of degradants.

Conclusion

The detailed protocols and application notes provided herein offer a clear pathway for researchers to implement a validated, stability-indicating LC method for this compound. The summarized methods have been proven to be specific, accurate, precise, and linear over their respective concentration ranges. By following the workflow and validation criteria outlined, scientists can ensure robust analytical procedures for the quality control and stability assessment of this compound in pharmaceutical dosage forms.

References

population pharmacokinetic modeling of teriflunomide using NONMEM

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: PopPK Modeling of Teriflunomide

1. Introduction to Teriflunomide Pharmacokinetics Teriflunomide, the active metabolite of the prodrugs leflunomide and teriflunomide sodium, is an immunomodulatory agent used in autoimmune diseases like rheumatoid arthritis (RA) and multiple sclerosis (MS) [1] [2]. Its pharmacokinetics (PK) are complex and exhibit high interindividual variability, primarily due to factors such as enterohepatic circulation (EHC), high plasma protein binding (>99%), and genetic polymorphisms in enzymes and transporters like ABCG2 [3] [4] [2]. Population PK modeling using NONMEM is a powerful approach to quantify and account for this variability, accelerating drug development and supporting optimal dose selection [3] [2].

2. PopPK Model Workflow for NONMEM The development of a PopPK model in NONMEM follows a systematic workflow to ensure a robust and predictive model [5] [6]. The key stages are outlined in the diagram below.

cluster_1 Iterative Model Building & Evaluation Start Start: Exploratory Data Analysis DataPrep Create NONMEM- Compatible Dataset Start->DataPrep BaseModel Develop Structural Base Model DataPrep->BaseModel StochModel Develop Stochastic Model (IIV, RUV) BaseModel->StochModel BaseModel->StochModel Covariate Covariate Model Analysis StochModel->Covariate StochModel->Covariate ModelEval Internal Model Validation Covariate->ModelEval Final Final Model & Simulation ModelEval->Final

3. Application to Teriflunomide: Model Structures & Findings Research has employed various structural models to characterize teriflunomide's PK. The table below summarizes key PopPK models developed for teriflunomide.

Table 1: Overview of Teriflunomide Population Pharmacokinetic Models

Aspect Yao et al. (2019) [3] [2] Semi-PBPK Model (2015) [4] Two-Compartment Model (2023) [7]
Primary Drug Teriflunomide Sodium & this compound This compound This compound
Structural Model One-compartment with first-order absorption and pulsed EHC [3]. 15-compartment semi-PBPK model incorporating EHC and protein binding [4]. Two-compartment with first-order absorption and EHC [7].
Software NONMEM [3]. NONMEM (ADVAN5) [4]. NONMEM [7].

| Significant Covariates | - Body Weight and Sex on Vc/F [3].

  • ABCG2 34G>A on CL/F and KA [3]. | - Fat-Free Mass on clearance [4].
  • Liver function (ALT) [4]. | - Body Weight (via allometric scaling) [7]. | | Model Application | Accelerate early-phase development of teriflunomide sodium for SLE; recommended a loading dose of 100 mg for 3 days followed by 15 mg/day maintenance [3] [2]. | Simultaneously describe total and free teriflunomide concentrations; evaluate impact of pharmacogenetics [4]. | Propose an optimized, weight-based dosing strategy for this compound [7]. |

4. Detailed Protocols for Key Experiments

Protocol 1: Developing a Base PopPK Model with EHC

  • Objective: To establish a structural base model that captures teriflunomide's PK profile, including enterohepatic circulation.
  • Software: NONMEM (Version 7.3 or higher) with a supporting interface (e.g., Pirana, PsN). Data processing can be done using R or SAS [4] [8].
  • Data Requirements: The dataset must include individual PK concentration-time points, dosing records (AMT), and relevant covariates. The data file should be space or comma-delimited with standard NONMEM data items: ID, TIME, AMT, DV (dependent variable, i.e., concentration), EVID, and CMT (compartment) [6].
  • Model Code (NONMEM Control Stream Skeleton):

  • Execution & Output: Execute NONMEM using a command line or interface tool (e.g., nmfe74 filename.ctl filename.lst). Diagnose the model using goodness-of-fit plots (e.g., observed vs. predicted concentrations, conditional weighted residuals) [6].

Protocol 2: Covariate Model Building

  • Objective: To identify and quantify the impact of patient-specific factors (covariates) on PK parameters.
  • Method:
    • Base Model: Finalize a base model without covariates.
    • Covariate Screening: Plot empirical Bayes estimates (ETAs) of PK parameters against potential covariates (e.g., weight, sex, genotype) to identify potential relationships.
    • Stepwise Covariate Modeling (SCM):
      • Forward Inclusion: Add each covariate-parameter relationship one by one to the base model. A decrease in the Objective Function Value (OFV) of >3.84 (p<0.05) for 1 degree of freedom suggests a significant improvement.
      • Backward Elimination: After building a "full" model, remove covariates one by one. An increase in OFV of >10.83 (p<0.001) upon removal confirms the covariate's significance [8].
  • Example Implementation in Code:

5. Advanced Considerations & Troubleshooting

  • Handling of EHC: EHC is a critical feature. It can be modeled using a pulsed reabsorption model [3] or by incorporating a gallbladder compartment with a delay differential equation, which may require the use of general nonlinear ADVAN subroutines (e.g., ADVAN6, ADVAN8, ADVAN13) [6].
  • Model Validation: Always perform internal validation.
    • Visual Predictive Check (VPC): Simulate multiple datasets from the final model and overlay the observed data to assess the model's predictive performance [3] [8].
    • Bootstrap: Re-estimate the model parameters on hundreds of resampled datasets to evaluate the robustness and precision of parameter estimates [3].
  • Common NONMEM Errors & Solutions:
    • Minimization Termination Error: Often due to over-parameterization or poor initial estimates. Simplify the model, adjust initial estimates, or increase MAXEVAL [9].
    • Rounding Errors (ERROR=134): Can indicate that a parameter is poorly identifiable. Check model stability, consider removing the parameter, or adjust the SIGL and NSIG values in $ESTIMATION [9].
    • R Matrix Algorithmically Non-Positive Semidefinite: This error in the covariance step can indicate a saddle point in the parameter estimates. Using SADDLE_RESET=1 or FPOSDEF=1 in $COVARIANCE can help [9].

References

Application Notes and Protocols: Gel Entrapment for Leflunomide Solubility Enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Background

Leflunomide (LFD) is an immunomodulatory and anti-inflammatory drug routinely appointed for treating autoimmune disorders like rheumatoid arthritis (RA). Its primary mechanism involves inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for de novo pyrimidine synthesis, thereby inhibiting T-cell proliferation [1]. Despite its efficacy, the therapeutic application of LFD is hampered by several limitations, including clinical side effects and unfavorable solubility and permeability [1]. These challenges often necessitate high doses, increasing the risk of adverse effects.

Gel entrapment is an immobilization technique that physically occludes drug molecules within a cross-linked polymeric mesh. This cage-like structure allows for the controlled release of the drug while potentially enhancing its solubility and bioavailability. The method is particularly attractive due to its mild preparation conditions and applicability to a wide range of compounds [2]. The core principle is to create a gel matrix with a fine "wire mesh" structure that restricts the diffusion of the entrapped substance, thereby controlling its release kinetics [2]. For researchers, employing gel entrapment for LFD could lead to more predictable release profiles, reduced dosage frequency, and improved patient compliance.

Comparative Analysis of Gel Matrices for Drug Entrapment

Selecting an appropriate gel matrix is critical for the success of the entrapment process. The ideal matrix should offer high entrapment efficiency, structural integrity for repeated use (if applicable), and minimal mass transfer resistance for drug release [2]. The following table summarizes key characteristics of common gels used for entrapment, based on studies with model enzymes and other drugs.

Table 1: Suitability and Characteristics of Common Gel Entrapment Matrices

Gel Matrix Entrapment Efficiency & Retention Mechanical Stability & Reusability Key Advantages Major Limitations
Calcium Alginate High immobilization efficiency [3] High; withstands up to 50 use cycles under stirring [3] Mild, non-toxic gelation process; beads easily formed [3] Susceptible to disintegration in the presence of certain ions (e.g., phosphate, EDTA) [2]
Polyacrylamide Good entrapment yield [2] Fragile; cannot withstand repeated use [3] Non-ionic nature minimizes modification of drug properties [2] Polymerization initiators (e.g., dimethylaminopropionitrile) are highly toxic [2]
Agar/Agarose Moderate entrapment yield [2] Fragile; cannot withstand repeated use [3] Inexpensive and non-toxic reagents; low mass transfer resistance [2] High rate of drug leakage from the matrix [2]

Alternative & Advanced Delivery Systems for this compound

While direct gel entrapment reports for LFD are sparse, recent research has successfully utilized other lipid-based nanocarrier systems to overcome its limitations, demonstrating the viability of encapsulation approaches for this drug.

  • Niosomal Formulations: A 2019 study encapsulated LFD in niosomes (vesicles formed from non-ionic surfactants) using the thin film hydration (TFH) method. A formulation with Span 60 and cholesterol (1:1 molar ratio) showed an entrapment efficiency (EE) of 70.00 ± 6.24% and a controlled, slower release rate. This niosomal formulation demonstrated reduced cytotoxicity compared to free LFD while effectively delivering the drug to target monocytic cells (THP-1) and enhancing the nuclear translocation of the Aryl hydrocarbon Receptor (AhR), a known target for LFD [1].

  • Nanostructured Lipid Carriers (NLCs) in In-Situ Hydrogel: A very recent 2025 study developed a sophisticated dual-drug system for LFD and Resveratrol. The drugs were first encapsulated in chondroitin sulfate-modified NLCs, which were then incorporated into a thermosensitive Pluronic-based in-situ hydrogel. This system achieved a remarkably high LFD encapsulation efficiency of 92.16 ± 0.41% and provided sustained release over 144 hours (6 days), demonstrating significant therapeutic benefits in an arthritis model [4]. This approach combines the advantages of a nanocarrier with the localized, sustained delivery of a gel.

Proposed Experimental Protocol: this compound Entrapment in Calcium Alginate Beads

The following detailed protocol is adapted from general gel entrapment methodologies [2] [3] and represents a proposed procedure for entrapping LFD, given the absence of a directly published method.

Materials
  • Drug: this compound (LFD)
  • Polymers: Sodium Alginate (1-2% w/v final concentration)
  • Cross-linking Solution: Calcium Chloride (CaCl₂, 0.1-0.5 M)
  • Solvent: Phosphate Buffered Saline (PBS, pH 7.4) or other suitable buffer for drug dissolution
  • Equipment: Magnetic stirrer, syringe or pipette, beakers, measuring cylinders
Methodological Workflow

The following diagram illustrates the complete experimental workflow for preparing this compound-loaded calcium alginate beads.

G start Prepare LFD Solution a Prepare Sodium Alginate Solution (1-2%) start->a b Mix LFD and Sodium Alginate Solutions a->b c Form Droplets into CaCl₂ Solution (0.1-0.5 M) b->c d Cure Beads in CaCl₂ (30-60 mins) c->d e Wash Beads with Buffer/Water d->e f Characterize Beads (Size, EE, Release) e->f

Detailed Stepwise Procedure
  • Preparation of Solutions:

    • Dissolve an accurately weighed quantity of LFD in a suitable buffer (e.g., PBS pH 7.4) to create a concentrated stock solution.
    • Prepare a 1-2% (w/v) sodium alginate solution in the same buffer by slowly adding the polymer to the stirred buffer. Heat mildly if necessary to achieve complete dissolution. Allow to cool to room temperature.
  • Drug-Polymer Mixing:

    • Mix the LFD solution with the sodium alginate solution under gentle stirring to achieve a uniform mixture. The final concentration of sodium alginate should be 1-2% [3].
  • Bead Formation (Ionotropic Gelation):

    • Transfer the LFD-sodium alginate mixture into a syringe.
    • Add the solution dropwise from a height of 20-30 cm [3] into a gently stirred hardening bath containing 0.1-0.5 M CaCl₂ solution. The height and CaCl₂ concentration influence bead size and strength.
  • Curing and Harvesting:

    • Allow the beads to cure in the CaCl₂ solution for 30-60 minutes to ensure complete gelation and formation of a robust matrix.
    • Separate the beads by decantation or filtration and wash thoroughly with distilled water or buffer to remove excess CaCl₂ and any surface-adhered, unentrapped LFD.
Characterization and Evaluation Protocols

Table 2: Key Characterization Parameters and Methods for LFD-Loaded Beads

Parameter Experimental Method Key Details & Measurements
Entrapment Efficiency (EE%) Centrifugation & Spectrophotometry [1] 1. Separate loaded beads. 2. Lyse beads in solvent (e.g., PBS). 3. Measure LFD concentration spectrophotometrically. 4. Calculate EE% = (Amount entrapped / Total amount used) × 100.
In-Vitro Drug Release Dialysis Bag Method [1] 1. Place beads in dialysis bag. 2. Immerse in release medium (e.g., PBS, pH 7.4) at 37°C. 3. Stir at constant rate (~100 rpm). 4. Withdraw samples at timed intervals and analyze for LFD content.
Bead Morphology & Size Transmission Electron Microscopy (TEM) [1] Analyze shape and surface morphology of the beads. Dynamic Light Scattering (DLS) can be used for average bead size and polydispersity index (PDI).
Cell Viability (Cytotoxicity) MTS Assay [1] Treat target cells (e.g., THP-1 monocytic cells) with free LFD and LFD-loaded beads. Measure cell viability after treatment to assess reduced cytotoxicity.

Conclusion and Future Perspectives

The application of gel entrapment for this compound solubility enhancement remains an open and promising field of research. While direct evidence is lacking, principles from gel entrapment of other active compounds and the demonstrated success of alternative nanocarrier systems strongly support its potential feasibility. Future work should focus on optimizing calcium alginate and other polymer matrices (e.g., chitosan-coated alginate for improved stability) specifically for LFD. Furthermore, combining gel entrapment with other solubility enhancement techniques, such as forming LFD solid dispersions before entrapment, could yield synergistic effects. The primary research goal should be to develop a gel-entrapped LFD formulation that demonstrates high entrapment efficiency, sustained release, and superior in-vitro and in-vivo performance compared to the free drug.

References

Application Note: LC-MS/MS Quantification of Teriflunomide in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

1. Analytical Challenge and Solution The primary challenge in teriflunomide quantification is its extremely wide therapeutic range (0.02 µg/mL to over 20 µg/mL), necessitating a dynamic range of up to 40,000-fold [1]. A practical solution involves using a single extraction procedure with overlapping calibration curves divided into a low range and a high range [1] [2]. Samples are first analyzed against the high-range curve after dilution; those falling below the upper range are re-evaluated without dilution against the low-range curve [1].

2. Detailed Experimental Protocol

Sample Preparation (Liquid-Liquid Extraction)
  • Plasma Volume: 200 µL of human plasma [3] [4].
  • Internal Standard (IS): Valsartan can be used as an IS [3] [4].
  • Extraction Solvent: Ethyl acetate [3] [4].
  • Procedure:
    • Add the IS to the plasma sample.
    • Extract with 1 mL of ethyl acetate by vortex-mixing for 3 minutes.
    • Centrifuge at 7000 g for 5 minutes at 4°C.
    • Transfer the organic layer to a clean tube.
    • Evaporate to dryness under a stream of nitrogen at 40°C.
    • Reconstitute the dry residue with the mobile phase for LC-MS/MS analysis [3] [4].
Liquid Chromatography (LC) Conditions

The table below summarizes two validated chromatographic setups:

Parameter Method A [3] [4] Method B [1]
Analytical Column Inertsil ODS-3 C18 (50 mm x 4.6 mm, 3 µm) (Information specific to column model not provided)
Mobile Phase 20 mM Ammonium Acetate : Methanol (25:75, v/v) (Composition not specified)
Flow Rate 0.8 mL/min (Not specified)
Run Time 2.0 minutes (Not specified)
Separation Isocratic Achieved separation from parent drug leflunomide
Mass Spectrometry (MS/MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI), negative ion mode [3] [4].
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • Ion Transitions:
    • Teriflunomide: m/z 269.0 → 82.0 [3] [4].
    • Valsartan (IS): m/z 434.1 → 350.3 [3] [4].
Method Validation Summary

The following table collates key validation parameters from the literature:

Validation Parameter Performance Data
Dynamic Range 0.005 - 200 µg/mL [1] or 10.1 - 4001 ng/mL [3] [4]
Accuracy (Mean) Within 5.4% of nominal values [1]
Precision (%CV) Within 8.15% [1]
Process Efficiency 91.7% for teriflunomide, 88.2% for IS [3] [4]
Specificity No interference from 6 other antirheumatic drugs [3]

Experimental Workflow and Instrument Setup

The following diagrams illustrate the complete analytical workflow and core instrument configuration for the LC-MS/MS method.

G cluster_workflow Teriflunomide LC-MS/MS Analysis Workflow SamplePrep Sample Preparation • Pipette 200 µL plasma • Add Internal Standard (Valsartan) • Liquid-Liquid Extraction with Ethyl Acetate • Vortex & Centrifuge • Evaporate organic layer • Reconstitute in mobile phase LC_Separation Liquid Chromatography • Column: C18 (e.g., Inertsil ODS-3) • Mobile Phase: Ammonium Acetate/Methanol • Isocratic Elution SamplePrep->LC_Separation MS_Detection MS/MS Detection • Ionization: ESI Negative Mode • MRM: m/z 269.0 → 82.0 LC_Separation->MS_Detection Data_Analysis Data Analysis • Quantification using overlapping calibrators (Low & High Range) MS_Detection->Data_Analysis

G cluster_instrument LC-MS/MS System Configuration LC Liquid Chromatograph (LC) Column Analytical Column C18, 50x4.6mm, 3µm LC->Column MS Triple Quadrupole Mass Spectrometer Column->MS IonSource Ion Source Electrospray (ESI) Negative Mode MS->IonSource Detector Detector Multiple Reaction Monitoring (MRM) IonSource->Detector

Critical Considerations for Analysis

  • Lack of Joint Tissue Method: The search results do not contain a specific, validated LC-MS/MS protocol for quantifying teriflunomide in joint tissue. Adapting the plasma method would require careful investigation of tissue homogenization, additional cleanup steps to remove matrix interferents, and thorough validation for the new matrix.
  • Dynamic Range Management: The use of overlapping calibrators is crucial for accurate quantification across the wide therapeutic range. This approach ensures reliability at both the low end for safety monitoring and the high end for assessing therapeutic efficacy [1] [2].

Frequently Asked Questions

Q1: Why is teriflunomide, and not this compound, the primary target for quantification? A1: this compound is a prodrug that undergoes rapid and nearly complete conversion (>95%) to its active metabolite, teriflunomide, in vivo. Therefore, most pharmacokinetic and therapeutic drug monitoring studies focus on measuring the plasma concentration of teriflunomide [3].

Q2: What is the typical throughput of this method? A2: The method is considered high-throughput. The sample preparation is straightforward, and the chromatographic run time can be as short as 2.0 minutes per sample, making it suitable for analyzing large numbers of clinical samples [3] [4].

References

dynamic enhanced MRI DEMRI assessment of leflunomide treatment response

Author: Smolecule Technical Support Team. Date: February 2026

Principles and Parameters of DCE-MRI

DCE-MRI involves the rapid acquisition of T1-weighted images before, during, and after the intravenous administration of a gadolinium-based contrast agent (GBCA). The analysis of the signal intensity time curves provides insights into tissue vascularity, perfusion, and permeability [1] [2].

The data can be analyzed through two primary approaches:

  • Semiquantitative (Model-Free) Analysis: This method analyzes the shape of the signal intensity-time curve directly, extracting parameters without complex physiological modeling. It is simpler but less specific to underlying physiology [1].
  • Quantitative (Model-Based) Analysis: This method involves converting signal intensity to contrast agent concentration and applying pharmacokinetic models to derive parameters that reflect specific physiological properties. It is more robust but requires accurate measurement of the Arterial Input Function (AIF) [1] [3].

The table below summarizes key parameters derived from DCE-MRI analysis.

Parameter Type Typical Units Physiological Interpretation
Onset Time Semiquantitative seconds (s) Time of contrast agent arrival in the tissue [1].
Time to Peak (TTP) Semiquantitative seconds (s) Time from contrast arrival to maximum signal intensity [1].
Peak Enhancement Semiquantitative Signal Intensity (SI) Maximum signal intensity reached after contrast injection [1].
Wash-in Slope Semiquantitative %/s or %/min Rate of contrast uptake into the tissue [1].
Area Under the Curve (AUC) Semiquantitative SI × s Total contrast agent delivery over a specified time [1].
Ktrans Quantitative min-1 Volume transfer constant between blood plasma and the extracellular extravascular space (EES), reflecting blood flow and permeability [1] [4].
kep Quantitative min-1 Rate constant for contrast agent movement from EES back to blood plasma [1].
ve Quantitative % Extracellular extravascular volume fraction [1].
vp Quantitative % Blood plasma volume per unit volume of tissue [1].

Experimental Protocol for DCE-MRI

The following workflow outlines the key steps for a preclinical DCE-MRI study, synthesized from general protocols [2] [3]. You can adapt it for investigating different treatments, such as leflunomide.

workflow start Study Preparation mri_setup MRI Protocol Setup start->mri_setup anim_prep Animal/Subject Preparation: - Anesthesia - Tail vein catheterization start->anim_prep contrast_prep Contrast Agent Preparation: - Gd-based agent (e.g., Gadoteridol) - Dilution to working concentration start->contrast_prep data_acquire Data Acquisition mri_setup->data_acquire t1_map T1 Mapping Setup: Variable Flip Angle (VFA) or Variable Repetition Time (VTR) mri_setup->t1_map seq_select Sequence Selection: T1-weighted 3D Gradient Echo (High temporal resolution) mri_setup->seq_select aif_plan Arterial Input Function (AIF) Measurement Plan mri_setup->aif_plan data_analysis Data Analysis data_acquire->data_analysis baseline Acquire Baseline Images and T1 Map data_acquire->baseline inject Bolus Injection of Contrast Agent data_acquire->inject dynamic_scan Rapid Dynamic Scanning (5-10 min post-injection) data_acquire->dynamic_scan end Parameter Interpretation data_analysis->end segment 1. Tissue Segmentation data_analysis->segment convert 2. Signal-to-Concentration Conversion using T1 Map data_analysis->convert model 3. AIF Selection and Pharmacokinetic Modeling data_analysis->model param_map 4. Generate Parametric Maps (e.g., Ktrans, ve) data_analysis->param_map

Key Technical Considerations:

  • T1 Mapping: Accurate conversion of signal intensity to gadolinium concentration requires baseline T1 values. This is typically done using Variable Flip Angle (VFA) or Variable Repetition Time (VTR) methods during protocol setup [2] [3].
  • Arterial Input Function (AIF): For quantitative modeling, the AIF—representing the time-varying concentration of contrast agent in arterial blood—must be measured. This is often done by placing a small region of interest (ROI) within a major artery visible in the scan field [1] [3].
  • Software: Analysis often requires specialized software. The search results mention both in-house solutions and open-source packages like UMMPerfusion, ROCKETSHIP, and a Bayesian Data-Analysis Toolbox [1] [3].

Application in Treatment Response Assessment

DCE-MRI is particularly valuable in early-stage clinical trials for therapies that target tumor vasculature, such as antiangiogenic or antivascular drugs [4]. Successful treatment with these therapies would be expected to cause a measurable change in DCE-MRI parameters.

  • A reduction in vascular permeability and blood flow would typically manifest as a decrease in Ktrans and a reduction in the initial area under the gadolinium concentration-time curve (IAUGC) [4].
  • The following diagram illustrates the logical relationship between treatment, its physiological effects, and the subsequent changes observed in DCE-MRI parameters.

treatment_effect therapy Antiangiogenic/Antivascular Therapy bio_effect Biological Effect: - Reduced perfusion - Reduced capillary permeability therapy->bio_effect  Leads to mri_change Observed DCE-MRI Change: ↓ Ktrans ↓ Peak Enhancement ↓ IAUGC ↑ Time to Peak bio_effect->mri_change  Measured as

Critical Considerations for Protocol Design

  • Standardization and Reproducibility: DCE-MRI methodology can vary significantly between sites. Adhering to guidelines from initiatives like the Quantitative Imaging Biomarkers Alliance (QIBA) is crucial for multi-center trials [1].
  • Data Quality: The reliability of quantitative parameters depends heavily on data quality. This includes accurate AIF measurement, proper T1 mapping, and minimizing motion artifacts, which may require respiratory gating in preclinical models [2] [3].
  • Contextual Gap for this compound: The provided search results do not specify the mechanism by which this compound might affect vasculature or perfusion. You would need to integrate this DCE-MRI framework with specific hypotheses about this compound's action, whether it's through antiangiogenic effects, modulation of inflammation-driven vascularization, or other pathways.

References

leflunomide in lupus nephritis induction therapy protocols

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence and Efficacy Data

The table below summarizes key efficacy findings from clinical studies on leflunomide for lupus nephritis induction therapy.

Study Type Patient Population Comparator Key Efficacy Findings Reference

| Prospective Multi-center Study [1] | Proliferative LN (n=110) | IV Cyclophosphamide | Complete Remission: 21% (LEF) vs 18% (CTX) Partial Remission: 52% (LEF) vs 55% (CTX) | | | Meta-Analysis (11 RCTs) [2] [3] | Lupus Nephritis (n=254) | Cyclophosphamide | Total Remission (RR): 1.20 (P<0.01) Complete Remission (RR): 1.41 (P<0.01) 24-hour Proteinuria: Significantly lower with LEF (Mean Diff: -0.58, P<0.01) | | | Prospective Interventional Study [4] [5] | Refractory LN (n=20) | None (Single-arm) | 6-Month Response: 40% overall (15% CR, 25% PR) 12-Month Response: 40% overall Early Response (3-month): 80% achieved >25% reduction in proteinuria | |

Detailed Experimental Protocols

Protocol 1: Induction Therapy for Proliferative Lupus Nephritis

This protocol is adapted from a prospective multi-centre observational study that established the efficacy of this compound for induction [1].

  • Patient Population: Adults with biopsy-proven active Class III or IV proliferative lupus nephritis.
  • Dosing Regimen:
    • This compound: Administer orally with a loading dose of 1 mg/kg/day for the first 3 days, followed by a maintenance dose of 30 mg/day.
    • Prednisone: Concomitant oral prednisone at a dose of 0.5 to 1.0 mg/kg/day, tapered gradually according to clinical response.
  • Treatment Duration: The referenced study evaluated outcomes after 6 months of therapy [1].
  • Monitoring and Assessments:
    • Efficacy: Monitor 24-hour urinary protein, serum creatinine, SLE Disease Activity Index (SLEDAI), and serum albumin.
    • Renal Response Criteria:
      • Complete Remission (CR): 24-hour urinary protein <0.5 g, normal serum creatinine and albumin, inactive urinary sediment [2] [3].
      • Partial Remission (PR): ≥50% improvement in all abnormal renal parameters without deterioration in any [2] [3].
Protocol 2: Therapy for Refractory Lupus Nephritis

This protocol is designed for patients who have failed prior induction regimens, based on a recent prospective interventional study [4] [5].

  • Patient Population: Patients with refractory LN, defined as proteinuria and/or impaired kidney function not improving after 4-6 months of at least two different standard induction regimens.
  • Dosing Regimen:
    • This compound: Administer orally at a daily dose of 20-40 mg, without a specified loading dose.
    • Corticosteroids: Previous immunosuppressives are withdrawn. Corticosteroids are continued and tapered to a minimal dose (e.g., 2.5-5 mg/day prednisolone-equivalent).
  • Treatment Duration: The study followed patients for up to 24 months, with initial responses observed at 3 months [4] [5].
  • Monitoring and Assessments:
    • Primary Endpoint: Renal response (CR or PR) at 6 and 12 months.
    • Secondary Endpoints: Include >25% decrease in 24-hour urine protein at 3 months.
    • Safety Monitoring: Complete hemogram and liver function tests to monitor for adverse effects like cytopenia and leukopenia.

Safety and Tolerability Profile

The table below compares the relative risks of common adverse drug reactions (ADRs) between this compound and cyclophosphamide, based on a meta-analysis [2] [3].

Adverse Event Relative Risk (RR) LEF vs. CTX 95% Confidence Interval Statistical Significance
Liver Damage 0.53 0.33 - 0.87 P < 0.05
Infection 0.54 0.32 - 0.92 P < 0.05
Alopecia 0.38 0.17 - 0.85 P < 0.05
Leukopenia 0.25 0.08 - 0.77 P < 0.05
Gastrointestinal Reaction Not Significant P > 0.05
Rash Not Significant P > 0.05

Mechanism of Action and Signaling Pathways

This compound is an immunomodulatory prodrug whose active metabolite, A77 1726, primarily inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) [6]. This inhibition blocks the de novo synthesis of pyrimidine ribonucleotides, which are crucial for the proliferation of activated lymphocytes. The mechanism is specifically cytostatic to autoimmune T-cells and reduces autoantibody production by B-cells [6]. The following diagram illustrates this primary mechanism and its downstream effects on the immune system.

G LEF This compound (Prodrug) AM Active Metabolite (A77 1726) LEF->AM DHODH Inhibits Dihydroorotate Dehydrogenase (DHODH) AM->DHODH Pyrimidine Blocks De Novo Pyrimidine Synthesis DHODH->Pyrimidine UMP Reduced Uridine Monophosphate (rUMP) Pyrimidine->UMP Proliferation Inhibits DNA/RNA Synthesis & Lymphocyte Proliferation UMP->Proliferation G1 G1 Cell Cycle Arrest (Cytostatic Effect) Proliferation->G1 Tcell Reduced T-cell Activation & Autoantibody Production G1->Tcell

Conclusion and Future Directions

This compound presents a viable and relatively safe option for the induction therapy of lupus nephritis, supported by evidence showing non-inferiority to cyclophosphamide and efficacy in refractory disease. Its role in modern treatment protocols continues to evolve. The 2024 ACR Guideline summary introduces "triple immunosuppressive regimens" for active class III/IV LN, combining glucocorticoids with either mycophenolate plus belimumab, mycophenolate plus a calcineurin inhibitor, or low-dose cyclophosphamide plus belimumab [7]. While this compound is not featured in these newest first-line combinations, its documented efficacy and favorable safety profile solidify its position as a valuable alternative for specific patient populations, particularly those who are refractory to or intolerant of first-line therapies. Further research and longer-term outcomes data will help to clarify its potential integration into future standard treatment protocols.

References

leflunomide drug interaction studies with rifampin and methotrexate

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profiles and Theoretical Interaction Mechanisms

The table below summarizes the core mechanisms of the three drugs, which form the basis for predicting their interactions.

Drug Primary Mechanism of Action Key Metabolizing Enzymes/Pathways Primary Elimination Route
Leflunomide [1] [2] [3] Prodrug for teriflunomide, which inhibits dihydroorotate dehydrogenase (DHODH), blocking de novo pyrimidine synthesis and leading to cytostatic effects on activated lymphocytes. Hepatic metabolism to active metabolite; undergoes enterohepatic circulation. Renal and biliary excretion (slow, half-life ~2 weeks). [3]
Methotrexate [4] Inhibits dihydrofolate reductase, disrupting purine and pyrimidine synthesis. In autoimmune diseases, its polyglutamated metabolites also inhibit AICAR transformylase, leading to anti-inflammatory adenosine release. Hepatic metabolism to active polyglutamated forms; converted to 7-hydroxymethotrexate. Primarily renal excretion.
Rifampin [5] [6] Binds to the beta-subunit of bacterial DNA-dependent RNA polymerase, inhibiting RNA synthesis. Hepatic deacetylation (via esterases) to 25-desacetyl rifampin. Biliary excretion and enterohepatic circulation; <30% excreted renally.

The most significant predicted interaction is between This compound/teriflunomide and rifampin. Rifampin is a potent inducer of cytochrome P450 (CYP) enzymes and drug transporters [5]. Since teriflunomide's long half-life is partly due to enterohepatic recirculation [3], rifampin could accelerate its clearance by inducing these pathways, potentially reducing this compound's efficacy. In contrast, the combination of This compound and methotrexate is recognized as a therapeutic strategy for rheumatoid arthritis, with studies showing it is generally well-tolerated and more effective than methotrexate alone [7] [8]. The main concern for this combination is an increased risk of hepatotoxicity, necessitating careful liver function monitoring [7] [8] [3].

Proposed Experimental Protocol for Interaction Studies

To empirically evaluate these interactions, the following in vivo pharmacokinetic study protocol is proposed.

Study Objective

To evaluate the effects of rifampin and methotrexate on the pharmacokinetics of teriflunomide, the active metabolite of this compound.

Experimental Design
  • Population: Healthy adult volunteers (n=24), ensuring inclusion criteria cover a range of CYP genotypes where possible.
  • Design: An open-label, fixed-sequence study.
    • Phase 1: Administration of a single oral dose of this compound (e.g., 20 mg).
    • Washout Period: A period of at least 8 weeks, confirmed by plasma teriflunomide levels <0.02 mg/L [3].
    • Phase 2: Pre-treatment with rifampin (600 mg daily) for 7-10 days to achieve full enzyme induction [5], followed by co-administration of a single dose of this compound with rifampin.
    • A separate cohort or study arm should investigate the this compound-methotrexate interaction, administering multiple doses of methotrexate (e.g., 15 mg weekly) before this compound dosing.
Blood Sampling and Analysis
  • Schedule: Intensive PK sampling over 8 weeks post-leflunomide dose (e.g., pre-dose, 2, 4, 6, 8, 12, 24, 48h, then weekly).
  • Analytes: Plasma concentrations of teriflunomide.
  • PK Parameters: Calculate AUC~0-∞~, C~max~, T~max~, and half-life (t~1/2~) for teriflunomide in both phases.
Safety Monitoring
  • Conduct frequent Liver Function Tests (LFTs) - ALT, AST - before and during the study [3].
  • Monitor for gastrointestinal adverse events (diarrhea, nausea) and hematological parameters (CBC with differential) [7] [8] [3].

The workflow for this experimental protocol can be visualized as follows:

G Start Study Start Phase1 Phase 1: Single dose This compound Start->Phase1 Washout Washout Period (≥8 weeks) Phase1->Washout RifampinLead Rifampin Pre-treatment (600 mg daily, 7-10 days) Washout->RifampinLead Phase2 Phase 2: Single dose This compound + Rifampin RifampinLead->Phase2 PKSampling Pharmacokinetic Sampling & Safety Monitoring Phase2->PKSampling DataAnalysis Data Analysis: Compare Teriflunomide PK PKSampling->DataAnalysis

Data Collection and Analysis Framework

The quantitative data collected from the proposed study should be summarized for clear comparison, as outlined in the following template.

Pharmacokinetic Parameter This compound Alone (Mean ± SD) This compound + Rifampin (Mean ± SD) Ratio of Geometric Means (90% CI) Inference
AUC~0-∞~ (μg·h/mL) (Data to be collected) (Data to be collected) (Data to be collected) (Data to be collected)
C~max~ (μg/mL) (Data to be collected) (Data to be collected) (Data to be collected) (Data to be collected)
Half-life (t~1/2~, days) (Data to be collected) (Data to be collected) (Data to be collected) (Data to be collected)
Apparent Clearance (CL/F, L/h) (Data to be collected) (Data to be collected) (Data to be collected) (Data to be collected)

The primary endpoint would be the change in teriflunomide exposure (AUC). A decrease in AUC and C~max~, along with an increase in clearance, when this compound is co-administered with rifampin would confirm the induction interaction. Safety data should be tabulated to compare the incidence of adverse events (e.g., elevated liver enzymes) across study phases.

Visualizing the Mechanistic and Interaction Pathways

The predicted mechanistic pathways and interactions between these drugs are complex. The following diagram synthesizes the information from the search results to provide a clear overview.

Key Considerations for Researchers

  • Clinical Translation: The this compound-methotrexate combination is a validated therapy, but the this compound-rifampin interaction is a critical knowledge gap. If confirmed, it would necessitate dose adjustments and rigorous therapeutic drug monitoring of teriflunomide levels in patients requiring both treatments [3].
  • Toxicity Monitoring: The primary risk for the this compound-methotrexate combination is hepatotoxicity [7] [8] [3]. Any interaction study must include stringent LFT monitoring. Adding rifampin, which itself can cause hepatotoxicity [6], would compound this risk, making safety a paramount endpoint.
  • Genotypic Variations: Consider stratifying participants or analyzing data based on genetic polymorphisms in enzymes like CYP1A2, for which teriflunomide is a weak inducer [1], as this may influence the magnitude of the interaction with rifampin.

References

managing leflunomide side effects hepatotoxicity liver enzyme elevation

Author: Smolecule Technical Support Team. Date: February 2026

Leflunomide Hepatotoxicity: Technical FAQ

Q1: What are the clinical presentation and incidence of this compound-induced liver injury? this compound therapy is associated with a spectrum of liver enzyme elevations. Up to 15% of patients develop transient, asymptomatic serum aminotransferase elevations (typically 1-3x ULN), while elevations >3x ULN occur in 1-4% of patients [1]. Clinically apparent liver injury is rare but can be severe, presenting after 1 to 6 months of therapy [1]. The pattern can be hepatocellular, cholestatic, or mixed [1]. Symptoms often include diarrhea, with jaundice occurring in more severe cases [1].

Q2: What is the recommended monitoring protocol for liver enzymes during this compound treatment? Adherence to a structured monitoring schedule is critical for patient safety. The following table outlines the consensus monitoring protocol and typical findings [2] [1]:

Monitoring Parameter Recommended Frequency Typical Findings / Action Threshold
Liver Function Tests (ALT, AST) Every 4 weeks for the first 6 months; every 6-8 weeks thereafter. [2] [1] >3x ULN: Repeat test, consider dose modification. Persistent elevation: Discontinue drug. [2]
Complete Blood Count (CBC) Before treatment and periodically thereafter. [2] Monitor for pancytopenia, a sign of potential toxicity. [2]
Blood Pressure Routine monitoring. [2] Manage drug-induced hypertension. [2]
Clinical Symptoms Continuous patient education and reporting. Onset of diarrhea, nausea, rash, or jaundice warrants evaluation. [3] [1]

Q3: What is the mechanism of action of this compound, and how does it relate to hepatotoxicity? this compound is a prodrug rapidly metabolized to its active form, teriflunomide (A77 1726) [4] [1]. Its primary immunomodulatory action is the reversible inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway [5]. This inhibition curtails DNA synthesis and proliferation in activated lymphocytes [5]. The exact mechanism of hepatotoxicity is less defined but is thought to be idiosyncratic, potentially involving the production of a toxic intermediate during metabolism [1]. Genetic polymorphisms in cytochrome P450 2C9 (CYP 2C9*2 and *3) have been linked to an increased risk, suggesting a pharmacogenetic component [1].

Q4: What are the management strategies for confirmed this compound-induced liver enzyme elevation? The management strategy depends on the severity of the enzyme elevation.

  • Mild to Moderate Elevations (e.g., ALT <3x ULN): Often self-limiting; may not require discontinuation but warrants increased monitoring frequency [1].
  • Significant Elevations (ALT >3x ULN): Discontinuation of this compound is recommended [2].
  • Accelerated Drug Elimination: Due to teriflunomide's long half-life (up to two weeks), a drug elimination protocol is advised for significant toxicity or when a rapid decrease in plasma levels is needed [2] [1]. The standard regimen is cholestyramine 4 grams, orally, every 6 hours for 14 days [2]. This resin interrupts enterohepatic recirculation, rapidly reducing plasma drug levels [2].

Experimental Insights & Protocols

Recent studies reveal that this compound's effects are more complex than simple DHODH inhibition in immune cells. A 2024 study suggests it also activates AMPK signaling, which may underlie newly discovered benefits and offer new research avenues [6].

Experimental Model: Anti-atherosclerotic Effects of this compound

  • Objective: To assess the anti-atherosclerotic and metabolic benefits of this compound in an in vivo model [6].
  • Animals: ApoE-/- mice fed a Western diet (WD) for 12 weeks to induce atherosclerosis [6].
  • Treatment: this compound (20 mg/kg/day) or vehicle control via oral gavage [6].
  • Key Findings:
    • Reduced Atherosclerosis: Significantly smaller lesion size in en-face aortas and aortic roots [6].
    • Improved Dyslipidemia: Reduced plasma total cholesterol and triglycerides [6].
    • Activated AMPK Pathway: Increased phosphorylation of AMPKα and its downstream target, ACC, in the liver [6].
    • Improved Endothelial Function: Teriflunomide protected HUVECs from palmitic acid-induced dysfunction [6].

In Vitro Protocol: Suppression of Lipid Accumulation

  • Cell Line: AML12 (mouse hepatocyte) cells induced with free fatty acids (FFA) [6].
  • Treatment: this compound or teriflunomide [6].
  • Outcome Measurement: Suppression of lipid accumulation via Oil Red O staining or similar [6].
  • Mechanistic Insight: The effect was linked to activation of AMPK signaling and was blocked by DHODH overexpression, connecting the metabolic and immunomodulatory pathways [6].

The diagram below illustrates the dual signaling pathways of this compound and teriflunomide identified in these experiments.

G This compound and Teriflunomide Signaling Pathways cluster_primary Primary Immunomodulatory Pathway cluster_secondary Recent Findings: Metabolic & Vascular Pathway This compound This compound Teriflunomide Teriflunomide This compound->Teriflunomide DHODH_Inhibition DHODH_Inhibition Teriflunomide->DHODH_Inhibition AMPK_Activation AMPK_Activation Teriflunomide->AMPK_Activation Hepatotoxicity Hepatotoxicity Teriflunomide->Hepatotoxicity  Potential  Idiosyncratic Pyrimidine_Synthesis Pyrimidine_Synthesis DHODH_Inhibition->Pyrimidine_Synthesis Lymphocyte_Proliferation Lymphocyte_Proliferation Pyrimidine_Synthesis->Lymphocyte_Proliferation Lipid_Accumulation Lipid_Accumulation AMPK_Activation->Lipid_Accumulation Reduces Endothelial_Dysfunction Endothelial_Dysfunction AMPK_Activation->Endothelial_Dysfunction Improves Atherosclerosis Atherosclerosis Lipid_Accumulation->Atherosclerosis Endothelial_Dysfunction->Atherosclerosis

Troubleshooting Guide for Researchers

Experimental Challenge Proposed Solution
Interpreting in vivo hepatotoxicity mechanisms. Consider the multi-system role of AMPK. In animal models, this compound's activation of AMPK in the liver improves lipid metabolism, which may be a protective mechanism against hepatosteatosis, a confounding factor [6].
High variability in hepatotoxicity response in cell models. Account for genetic factors. Incorporate genotyping for CYP 2C9 variants (*2, *3) in your experimental design, as these alleles are associated with impaired metabolism and increased risk of liver injury in patients [1].
Differentiating direct hepatotoxicity from HBV reactivation. Implement pre-treatment screening. In clinical research protocols, screen for hepatitis B (HBsAg, anti-HBc) before this compound exposure. Reactivation is a known risk that can be confused with direct drug-induced injury [1].
Modeling the long drug half-life in in vitro systems. Adjust treatment duration and consider washout. Given teriflunomide's ~2-week half-life in vivo, chronic, long-term exposure models are more relevant than acute treatments. For toxicity studies, include a cholestyramine wash-out phase [2] [1].

Key Takeaways for Your Research

  • Monitor Systematically: Adhere to established clinical monitoring schedules (LFTs every 4 weeks for first 6 months) for safety assessment in translational studies [2] [1].
  • Mechanism is Multifaceted: Beyond DHODH inhibition, this compound activates AMPK, improving lipid metabolism and vascular function, revealing potential new therapeutic applications [6].
  • Manage Toxicity Aggressively: For significant enzyme elevations, both drug discontinuation and cholestyramine wash-out are critical due to the drug's long half-life [2] [1].

References

leflunomide-induced hypertension management in long-term therapy

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Question Evidence-Based Answer & Key Considerations
Is hypertension a documented effect of leflunomide? Yes. Clinical resources list hypertension as a potential adverse effect of this compound therapy [1] [2].
What is the proposed mechanism? Not fully elucidated. The primary mechanism is immunomodulatory via inhibition of dihydroorotate dehydrogenase (DHODH), leading to pyrimidine depletion and reduced lymphocyte proliferation [1] [3]. The link to systemic hypertension remains unclear, though a distinct, rare risk of Pulmonary Arterial Hypertension (PAH) is noted in case reports [3].
How should blood pressure be managed in patients on this compound? Routine monitoring is essential [1]. For persistent hypertension, standard antihypertensive therapy is used. No specific contraindications for antihypertensive drug classes are noted in the context of this compound use.
When should this compound be discontinued? Discontinuation should be considered for confirmed drug-induced Pulmonary Arterial Hypertension (PAH) [3]. For systemic hypertension, decision is based on severity, response to antihypertensives, and overall risk-benefit assessment.
Are there any relevant drug interactions? Major interaction with other hepatotoxic drugs (e.g., atorvastatin). Concurrent use requires intensified liver function monitoring due to increased risk of liver damage [4].

Mechanistic Pathways & Clinical Workflow

The following diagram illustrates the known and theoretical pathways from this compound administration to the development of hypertension, providing a framework for investigation.

G This compound This compound Administration ActiveMetab Active Metabolite (A77 1726 / Teriflunomide) This compound->ActiveMetab DHODH Inhibition of Dihydroorotate Dehydrogenase (DHODH) ActiveMetab->DHODH UnknownMech Unknown Mechanism(s) for Systemic Hypertension ActiveMetab->UnknownMech Theoretical PulmonaryHTN Pulmonary Arterial Hypertension (PAH) (Rare, Case Reports) ActiveMetab->PulmonaryHTN Possible Association Pyrimidine Depletion of Pyrimidine (rUMP) Synthesis DHODH->Pyrimidine Lymphocyte Inhibition of T-cell & Lymphocyte Proliferation Pyrimidine->Lymphocyte ImmunoSup Immunomodulatory & Anti-inflammatory Effects Lymphocyte->ImmunoSup SystemicHTN Systemic Hypertension UnknownMech->SystemicHTN ClinicalAction Clinical Action: Monitor BP Manage with Antihypertensives SystemicHTN->ClinicalAction ClinicalActionPAH Clinical Action: Consider Drug Discontinuation PulmonaryHTN->ClinicalActionPAH

Summary of Quantitative Data from Clinical Evidence

The table below summarizes the clinical data on this compound-associated Pulmonary Arterial Hypertension (PAH), which is a more severe and specifically documented cardiovascular effect.

Parameter Findings from Case Reports & Series
Reported Condition Pulmonary Arterial Hypertension (PAH) [3].
Time to Onset Wide range: 7 months to 13 years after starting this compound [3].
Clinical Severity Often severe at diagnosis (WHO Functional Class III or IV) [3].
Hemodynamic Findings Pre-capillary PH confirmed by right heart catheterization (mPAP up to 63 mmHg, PVR up to 20.5 WU) [3].
Outcome after Discontinuation Significant clinical and hemodynamic improvement reported in several cases after stopping this compound [3].

Key Monitoring & Toxicity Reversal Protocols

For researchers designing animal or clinical studies, the following standard clinical monitoring and intervention procedures are critical to model.

  • Essential Monitoring Parameters [1]:
    • Blood Pressure: Check at baseline and regularly during therapy.
    • Liver Enzymes (ALT/AST): Monitor every 4 weeks for the first 6 months, then every 6-8 weeks thereafter.
    • Complete Blood Count (CBC): Check at baseline and periodically to monitor for bone marrow suppression.
  • Drug Elimination Protocol ("Wash-Out") [1]:
    • Due to this compound's long half-life, a drug elimination protocol is used to accelerate its clearance in cases of toxicity or when a patient plans for pregnancy.
    • The standard regimen is cholestyramine 8 grams orally every 8 hours for 11 days.
    • Verification of plasma levels below 0.02 mg/L is recommended in critical situations.

References

strategies for reducing leflunomide gastrointestinal adverse effects

Author: Smolecule Technical Support Team. Date: February 2026

Leflunomide's Mechanism of Action & GI Toxicity Link

This compound is a prodrug metabolized to its active form, teriflunomide [1] [2] [3]. This active metabolite inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key player in the de novo pyrimidine biosynthesis pathway [1] [4]. This inhibition leads to a depletion of cellular rUMP (ribonucleotide uridine monophosphate) levels, ultimately arresting the cell cycle of rapidly dividing cells, such as activated lymphocytes [1].

The gastrointestinal tract has a rapidly turning over mucosal lining. The prevailing hypothesis is that this compound's antiproliferative effect, via pyrimidine depletion, directly contributes to its GI toxicity [4]. The following diagram illustrates this mechanism and the proposed rescue strategy.

G This compound This compound Teriflunomide Teriflunomide This compound->Teriflunomide Metabolized to DHODH DHODH Teriflunomide->DHODH Inhibits Pyrimidine Pyrimidine DHODH->Pyrimidine Blocks Synthesis Lymphocytes Lymphocytes Pyrimidine->Lymphocytes Depletion arrests GIMucosa GIMucosa Pyrimidine->GIMucosa Depletion impairs Uridine Uridine Uridine->Pyrimidine Salvage Pathway Bypasses Inhibition

Frequently Asked Questions & Troubleshooting Guide

Q1: What are the most common GI adverse effects observed with this compound?

The most frequently reported GI effects are diarrhea, nausea, vomiting, and abdominal pain [1] [2] [5]. Diarrhea is the most prominent, often occurring early in therapy [2].

Q2: What are the primary strategies to mitigate GI effects in a clinical or research setting?

The consensus from clinical practice and the literature points to two main initial strategies:

  • Omit the Loading Dose: Clinical trials used a loading dose (100 mg/day for 3 days) to achieve steady-state levels quickly. However, this significantly increases the rate of GI intolerance [1] [2]. In current practice, initiating therapy with the maintenance dose (10-20 mg/day) is standard to avoid these initial adverse effects [2].
  • Reduce the Maintenance Dose: If GI symptoms appear during maintenance therapy, the first intervention is a dose reduction (e.g., from 20 mg to 10 mg daily) [2] [6]. Most GI effects are dose-dependent and often resolve with time or dose adjustment [2] [5].
Q3: Are there any documented rescue therapies for this compound toxicity?

Yes, for significant toxicity, a drug elimination protocol is used. This is critical due to this compound's long half-life (2-4 weeks) [1] [2] [7].

  • Cholestyramine Washout: The standard intervention is oral cholestyramine (8 grams three times daily for 11 days) [1] [2] [7]. This resin binds to the active metabolite in the enterohepatic circulation, rapidly accelerating its clearance.
  • Activated Charcoal: Activated charcoal can also be used as an alternative for the washout procedure [2] [3].

The following table summarizes the quantitative data on GI adverse effects and management strategies.

Strategy Protocol Details Reported Efficacy / Incidence Key Supporting Evidence
Avoid Loading Dose Initiate therapy with maintenance dose (10-20 mg/day) instead of 100 mg/day for 3 days [2]. Common practice to reduce initial GI events [2]. Clinical consensus & post-marketing data [2].
Reduce Maintenance Dose Decrease dose from 20 mg to 10 mg daily upon adverse effects [2] [6]. Managed nuisance side-effects, avoiding discontinuation [6]. Clinical trial management & expert consensus [6].
Drug Washout Procedure Cholestyramine (8g TID for 11 days) or activated charcoal to enhance drug elimination [1] [2] [7]. Standard for severe toxicity; rapidly clears drug due to long half-life [1] [2]. Clinical guidelines and drug prescribing information [1] [7].
Q4: Is there experimental evidence for a mechanistic rescue of this compound-induced GI toxicity?

Preclinical research points to a promising targeted approach.

  • Experimental Finding: A study in a Lewis rat model found that GI side effects observed at a high dose of this compound (35 mg/kg) were significantly reduced by uridine co-administration [4].
  • Proposed Mechanism: As shown in the mechanism diagram, uridine administration utilizes the pyrimidine salvage pathway to bypass the DHODH inhibition caused by this compound. This replenishes cellular pyrimidine pools, potentially rescuing the GI mucosa from antiproliferative effects without negating the drug's immunomodulatory action [4].

The experimental workflow used to investigate this is summarized below.

G Start Establish Animal Model A1 Administer High-Dose this compound Start->A1 A2 Observe GI Toxicity A1->A2 B1 Co-administer Uridine A2->B1 Intervention B2 Measure Reduction in GI Effects B1->B2 Conclusion Conclude: Uridine Rescues Toxicity B2->Conclusion

Key Takeaways for Researchers

  • Primary Clinical Levers: The most immediate and evidence-based strategies are dose-related—forgoing the loading dose and implementing dose reduction for management.
  • Definitive Clearance for Toxicity: The cholestyramine washout is a well-established procedure to counteract this compound's long half-life in cases of severe adverse effects.
  • Promising Experimental Pathway: Preclinical evidence suggests that uridine co-administration could mechanistically rescue GI toxicity by bypassing DHODH inhibition, presenting a potential avenue for further investigation.

References

accelerated elimination of leflunomide with cholestyramine protocol

Author: Smolecule Technical Support Team. Date: February 2026

Drug Elimination Protocol for Leflunomide

This compound's active metabolite, A77 1726 (teriflunomide), has a prolonged half-life of approximately 15 days (range 5-40 days), and plasma concentrations may be detectable for up to two years after discontinuation [1] [2]. The drug elimination procedure using cholestyramine reduces the half-life to just 1-2 days [1].

The standard and recommended regimens are summarized in the table below.

Regimen Type Procedure Target & Verification Primary Use Case

| Standard 11-Day Procedure [2] | Cholestyramine: 8 g orally, 3 times daily for 11 days. | Reduce plasma A77 1726 to <0.02 mg/L. Verify with two separate tests at least 14 days apart. | Women of childbearing potential / men wishing to father a child [2]. | | Accelerated Shorter Procedure [2] | Cholestyramine: 8 g orally, 3 times daily for 24-48 hours. Or Activated Charcoal: 50 g every 6 hours for 24 hours (oral or nasogastric tube). | A 24-hour regimen reduces levels by ~40%; 48 hours by 49-65% [2]. Repeat if clinically necessary. | Other patients requiring more rapid elimination (e.g., toxicity) [2]. |

Mechanism of Action

The following diagram illustrates how cholestyramine accelerates the elimination of this compound by interrupting its enterohepatic circulation.

G A This compound (A77 1726) in Systemic Circulation B Biliary Secretion into Intestine A->B C Enterohepatic Recirculation B->C D Cholestyramine Binds Metabolite B->D Intervention Point C->A Normal Pathway E Enhanced Fecal Elimination D->E

Troubleshooting & FAQs for Researchers

Q1: What is the scientific basis for using cholestyramine over other agents? The mechanism is rooted in the pharmacokinetics of this compound. Its active metabolite, A77 1726, undergoes significant enterohepatic recirculation, where it is secreted in bile and then reabsorbed from the intestine, contributing to its long half-life [3] [4]. Cholestyramine, a bile acid sequestrant, binds to A77 1726 in the gastrointestinal tract, preventing its reabsorption and "trapping" it for fecal excretion [4]. Activated charcoal works on a similar principle of adsorption.

Q2: The 11-day protocol is logistically challenging in our study. What are the evidence-based alternatives? Research and drug labeling support the use of a shorter, higher-frequency activated charcoal regimen as a validated alternative [2]. This can be more practical in a controlled clinical setting. The key is to monitor plasma levels to confirm the efficacy of the shorter procedure.

Q3: What are the critical parameters to monitor to confirm successful elimination? The definitive metric is the plasma concentration of the active metabolite A77 1726.

  • Target: Confirmed concentration of <0.02 mg/L (undetectable) [2].
  • Method: Two separate measurements taken at least 14 days apart after completing the washout procedure [2].
  • Action if Target Not Met: If levels remain above 0.02 mg/mL after the initial regimen, additional cholestyramine administration is required [2].

Q4: What are common pitfalls or reasons for a failed washout procedure?

  • Non-adherence: The 11-day regimen is demanding; missed doses significantly impact efficacy.
  • Concurrent Dosing: Accidentally administering this compound during the washout period.
  • Dosing Error: Incorrect preparation or administration of cholestyramine.
  • Individual Variation: Rarely, extreme inter-individual pharmacokinetic variability may require a prolonged washout.

Conclusion

The cholestyramine-based elimination protocol is a well-established and critical procedure for managing this compound. For researchers, adhering to the verified dosing schedules and confirming success through plasma concentration monitoring is essential for subject safety and data integrity.

References

optimizing leflunomide dosing in special populations CYP2C19 polymorphisms

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacogenomics of Leflunomide & CYP2C19

Q1: What is the mechanistic relationship between CYP2C19 and this compound metabolism?

This compound is a prodrug. Its active metabolite, teriflunomide (A77 1726), is responsible for the drug's therapeutic and toxic effects. The conversion of this compound to teriflunomide involves cytochrome P450 (CYP) enzymes, with in vitro studies indicating that CYP1A2 and CYP2C19 are primarily involved in its activation [1] [2]. Therefore, genetic polymorphisms that alter the function of these enzymes can directly impact the concentration of the active metabolite in a patient's system.

The diagram below illustrates the metabolic pathway and the impact of genetic variation.

architecture This compound This compound Teriflunomide Teriflunomide This compound->Teriflunomide Metabolism via CYP2C19/CYP1A2 Therapeutic_Effect Therapeutic_Effect Teriflunomide->Therapeutic_Effect Higher Concentration Toxicity Toxicity Teriflunomide->Toxicity Higher Concentration CYP2C19_PM_IM CYP2C19 Poor/Intermediate Metabolizer CYP2C19_PM_IM->Teriflunomide Reduced Conversion Lower Teriflunomide CYP2C19_UM_EM CYP2C19 Ultra-rapid/Extensive Metabolizer CYP2C19_UM_EM->Teriflunomide Standard/Increased Conversion Standard/Higher Teriflunomide

Q2: What quantitative evidence links CYP2C19 phenotypes to clinical outcomes?

Clinical studies have established a clear relationship between CYP2C19 metabolic phenotypes and the likelihood of patients discontinuing this compound due to adverse effects. The key findings are summarized in the table below.

Table 1: Association between CYP2C19 Phenotype and this compound Cessation due to Toxicity

CYP2C19 Phenotype Functional Alleles Observed Clinical Outcome Adjusted Hazard Ratio (HR)
Poor Metabolizer (PM) Two loss-of-function alleles (2/2) [3] Higher cessation rate due to side effects [3] \textbf{HR = 0.432} for each incremental change in phenotype (e.g., from PM to IM, IM to EM) [3]
Intermediate Metabolizer (IM) One loss-of-function allele (e.g., 1/2) [3] Higher cessation rate due to side effects [3]
Extensive Metabolizer (EM) Two wild-type alleles (1/1) [3] Standard cessation rate [3] (Reference)
Ultra-rapid Metabolizer (UM) One or two gain-of-function alleles (*17) and no loss-of-function alleles [3] Not specifically reported Not available

Key Finding: A retrospective cohort study found that for each incremental improvement in metabolic phenotype (e.g., from PM to IM, or IM to EM), the risk of ceasing this compound due to toxicity decreased by 56.8% (HR 0.432, 95% CI 0.237-0.790, P=0.006) [3]. This suggests a direct linear trend where poor and intermediate metabolizers have a less favorable risk-benefit ratio.

Q3: How do CYP2C19 genotypes directly influence teriflunomide pharmacokinetics?

Pharmacokinetic studies provide the mechanistic link between genotype and clinical outcomes by measuring drug concentration.

Table 2: Impact of CYP2C19 Genotype on Teriflunomide (A77 1726) Pharmacokinetics

Genotype Impact on Enzyme Function Impact on Teriflunomide Concentration Study Details
CYP2C192/2 Loss-of-function Lower steady-state plasma concentrations [4] Population PK model in 71 RA patients linked the *2 allele with lower concentrations [4].
CYP2C191/2 Reduced function Not separately reported; expected to be intermediate The PM and IM groups, carrying *2 alleles, showed higher cessation rates, implying lower teriflunomide levels and thus a poor risk-benefit ratio [3].
CYP2C191/1 Normal function Standard steady-state concentrations [4] Serves as the reference group in studies.
CYP2C1917/17 Increased function Not specifically reported for teriflunomide Carriers of the *17 (gain-of-function) allele with no LOF alleles are classified as Ultra-rapid Metabolizers [3].

Troubleshooting & Experimental Guidance

Q4: How should we investigate a patient's unexpected response to this compound?

When a patient exhibits unusual toxicity or lack of efficacy, a systematic pharmacogenomic and therapeutic drug monitoring (TDM) approach is recommended.

workflow Start Unexpected Response: Toxicity or Lack of Efficacy Step1 1. Therapeutic Drug Monitoring (TDM) Measure Teriflunomide Plasma Concentration Start->Step1 Step2 2. Pharmacogenomic Testing Genotype for CYP2C19 (*2, *17) and CYP1A2*1F Step1->Step2 Correlate concentration with genotype Step3 3. Data Integration & Clinical Decision Step2->Step3 Outcome1 Consider alternative DMARDs due to unfavorable risk-benefit profile Step3->Outcome1 If CYP2C19 PM/IM genotype with low teriflunomide and toxicity Outcome2 Evaluate other causes: Drug interactions, adherence, disease severity Step3->Outcome2 If genotype and concentration are within expected ranges

Key Considerations for the Workflow:

  • TDM Interpretation: The therapeutic range for teriflunomide in RA is not universally agreed upon, with proposed thresholds varying from >16 mg/L to >50 mg/L for efficacy [5]. Note that no strong relationship between concentration and adverse events has been established in RA patients, likely due to study bias towards tolerant patients [5].
  • Genotype-Phenotype Translation: Use a standard translation table, as in Pare et al. [3], to convert genetic results into a predicted phenotype (PM, IM, EM, UM) for clinical interpretation.
  • Consider CYP1A2: The CYP1A2*1F CC genotype has been associated with a 9.7-fold higher risk for overall this compound-induced toxicity in some studies [1], so genotyping for this variant is also advisable.

Q5: What are the key methodological steps for a CYP2C19-leflunomide pharmacokinetic study?

For researchers designing an experiment to investigate this relationship, the following protocol offers a robust framework.

Table 3: Experimental Protocol for a CYP2C19-Leflunomide PK Study

Protocol Step Detailed Methodology & Considerations
1. Patient Cohort Recruit RA patients diagnosed per accepted criteria (e.g., 1987 ACR or 2010 ACR/EULAR). Record demographics, concomitant DMARDs (especially methotrexate), and liver/renal function [3] [4].
2. Drug Administration Use the standard regimen: a 3-day loading dose (100 mg/day) followed by a maintenance dose (20 mg/day). Document any dose reductions and the reason (toxicity or other) [6] [4].
3. Blood Sampling Collect samples for PK analysis at steady-state (after at least 4-6 weeks of maintenance therapy). Trough concentrations are often used, but a full AUC profile provides more robust data [5].
4. Bioanalysis Measure teriflunomide (A77 1726) concentration using validated methods like HPLC-UV or LC-MS/MS [4] [5]. Report both total and, if feasible, free concentration, as free concentration may better predict toxicity [5].
5. Genotyping Perform genotyping for key alleles using TaqMan SNP genotyping assays or similar. Essential targets: CYP2C19*2 (rs4244285) and CYP2C19*17 (rs12248560). Consider also testing CYP1A2*1F (rs762551) [3] [1].
6. Data Analysis Use a population pharmacokinetic modeling approach (e.g., with NONMEM) to characterize teriflunomide PK and identify covariates like CYP2C19 genotype, age, and weight [4]. Assess cessation rates using Cox Proportional Hazard models adjusted for clinical variables [3].

Key Takeaways for Researchers

  • Established Link: CYP2C19 poor and intermediate metabolizer status is a validated risk factor for this compound cessation due to toxicity, likely due to lower levels of the active metabolite leading to a poor risk-benefit ratio [3] [4].
  • Research Gap: While the association with toxicity is clear, evidence-based dosing guidelines for these populations have not yet been established. Research is needed to determine if dose adjustment is a safe and effective strategy.
  • Multi-Gene Approach: A comprehensive pharmacogenomic strategy should include both CYP2C19 and CYP1A2*1F genotyping to fully assess toxicity risk [1].
  • Advanced PK/PD: Future studies should explore the relationship between free teriflunomide concentrations and clinical outcomes, as this may be a more precise predictor of effect and toxicity than total concentration [5].

References

leflunomide therapy monitoring guidelines liver function tests CBC

Author: Smolecule Technical Support Team. Date: February 2026

Monitoring Guidelines & Schedules

The cornerstone of leflunomide management is regular monitoring of liver function, hematological parameters, and clinical signs. The table below summarizes the essential monitoring protocol [1] [2].

Monitoring Parameter Baseline (Before Start) After Initiation/Dose Change Ongoing (Once Stable) Action Level / Abnormal Results
Liver Function ALT/AST, Albumin [2] Every 2 weeks until stable for 6 weeks, then monthly for 3 months [2]. Every 2-3 months [2]. ALT/AST >100 U/L; Albumin <30 g/L [2]. Discontinue if ALT >3x ULN on repeat test [1].
Complete Blood Count (CBC) Full blood count, platelet count, WBC differential [2] Same frequency as liver function tests [2]. Every 2-3 months [2]. WBC <3.5 x 10⁹/L; Neutrophils <1.6 x 10⁹/L; Platelets <140 x 10⁹/L [2].
Renal Function Serum creatinine (for CrCl) or eGFR [2] Same frequency as liver function tests [2]. Every 2-3 months [2]. Creatinine increase >30% over baseline; eGFR <60 mL/min/1.73m² (withhold and consult specialist) [2].
Clinical Monitoring Blood Pressure, Weight [2] Same frequency as laboratory tests [2]. Every 2-3 months [2]. Development of hypertension [1].
Other Considerations Vaccination status; screen for latent TB, hepatitis B/C, HIV if at risk [2]. Screen for lung disease at baseline [1]. Advise patients to report symptoms like breathlessness, persistent cough, sore throat, fever, or skin reactions [2].

Troubleshooting & Management of Common Issues

Q1: What should be done in case of suspected hepatotoxicity?

  • Immediate Action: If ALT/AST levels rise above three times the upper limit of normal (ULN) on repeat testing, discontinue this compound [1].
  • Wash-Out Therapy: Due to this compound's long half-life, a drug elimination procedure is recommended. Administer cholestyramine (4 grams orally every 6-8 hours) for 11-14 days to accelerate drug clearance [1] [3]. Liver injury typically begins to resolve within a week of discontinuation [1].

Q2: How should hematological toxicity be managed?

  • Action Levels: Adhere to the action levels for WBC, neutrophils, and platelets listed in the monitoring table [2].
  • Management: Discontinue this compound and initiate cholestyramine wash-out therapy in cases of severe pancytopenia [1].

Q3: What is the protocol for a planned pregnancy?

  • Contraindication: this compound is teratogenic and is contraindicated in pregnancy [1].
  • Discontinuation Protocol: Women of childbearing potential should discontinue this compound and undergo a drug elimination procedure with cholestyramine at least 3 months before a planned pregnancy. Plasma levels of teriflunomide should be verified to be below 0.02 mg/L on two separate tests before conception is attempted [1] [3].

Q4: Are there strategies to manage other common adverse effects?

  • Diarrhea: The most common side effect. It often improves with time, but if persistent, consider reducing the daily dose from 20 mg to 10 mg [3].
  • Hypertension: Monitor blood pressure regularly. Manage emerging hypertension with standard anti-hypertensive therapy as needed [1].
  • Infections: Due to immunosuppression, patients should avoid live vaccines. Consider vaccination for pneumococcus and influenza prior to starting therapy [2] [3].

Advanced Monitoring: Therapeutic Drug Monitoring (TDM) Protocol

Emerging evidence suggests that monitoring the active metabolite, teriflunomide (A77 1726), can help optimize therapeutic efficacy [4]. The following experimental protocol can be applied in a research setting.

Objective: To measure serum teriflunomide levels to identify patients with subtherapeutic drug exposure and a higher risk of therapeutic failure.

Methodology:

  • Patient Population: Rheumatoid Arthritis patients treated with this compound (20 mg/day) for at least 6-12 weeks to ensure steady-state levels [4] [3].
  • Sample Collection: Collect blood samples (e.g., 5 mL) in serum-separating tubes.
  • Sample Processing: Allow blood to clot, then centrifuge to separate serum. Store aliquots at -80°C until analysis.
  • Analysis: Quantify teriflunomide concentration in serum using a validated method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection [4].
  • Data Interpretation:
    • Therapeutic Target: A serum teriflunomide level >10 µg/mL is strongly associated with achieving low disease activity or remission (DAS28-ESR ≤ 3.2) [4].
    • Predictive Values: At this cutoff, the test has a sensitivity of 91.31% and a specificity of 73.91% for identifying an adequate therapeutic response [4].

The workflow for this protocol is as follows:

Start RA Patients on LEF 20 mg/day Step1 Treat for 6-12 weeks (Ensure steady state) Start->Step1 Step2 Collect Blood Sample Step1->Step2 Step3 Centrifuge & Separate Serum Step2->Step3 Step4 Analyze Teriflunomide (A77 1726) via HPLC/MS Step3->Step4 Decision Serum Level >10 µg/mL? Step4->Decision ResultA Subtherapeutic Higher risk of therapeutic failure Decision->ResultA No ResultB Therapeutic High probability of clinical response Decision->ResultB Yes

Dose Optimization & Pharmacokinetic Modeling

For researchers involved in clinical trial design, understanding the high inter-individual variability in teriflunomide pharmacokinetics is crucial. Recent population PK modeling suggests that weight-based dosing may improve therapeutic outcomes [5].

Key Findings:

  • Model Structure: A two-compartment model with first-order absorption and enterohepatic circulation (EHC) best describes teriflunomide PK [5].
  • Key Covariate: Body weight is a significant covariate. Simulations indicate that without dose adjustment, patients with low or high body weight deviate from the target concentration [5].
  • Proposed Dosing Strategy:
    • Loading Dose: Increase by 15 mg for every 10 kg increment in body weight.
    • Maintenance Dose: 15 mg (50 kg group), 20 mg (60-80 kg groups), and 25 mg (90 kg group) [5].

The relationship between body weight and optimized dosing can be visualized as:

Weight Patient Body Weight Model Population PK Model (Incorporates Enterohepatic Circulation) Weight->Model Sim Dose Optimization Simulation Model->Sim LoadDose Loading Dose Strategy: Increase by 15 mg per 10 kg Sim->LoadDose MaintDose Maintenance Dose Strategy: 15 mg (50kg), 20 mg (60-80kg), 25 mg (90kg) Sim->MaintDose

References

managing leflunomide drug interactions with NSAIDs and other DMARDs

Author: Smolecule Technical Support Team. Date: February 2026

Leflunomide Drug Interactions: A Technical Guide for Researchers

The table below summarizes key drug interactions involving this compound, their mechanisms, and clinical management implications.

Interacting Drug/Class Interaction Severity & Key Risks Proposed Mechanism of Interaction Research & Management Notes
Methotrexate Serious/Severe [1] Pharmacodynamic synergism: this compound increases the risk of hepatotoxicity and pancytopenia [1]. One of the most frequent severe interactions in RA polypharmacy [1]. Despite the risk, the combination is used clinically with close monitoring and demonstrates greater reduction in disease activity versus monotherapy [2].
Sulfasalazine Major [3] Additive toxicity on bone marrow: Increased risk of anemia, bleeding, infections (leukopenia), and pancytopenia [3]. Requires close patient monitoring. Interaction may persist after this compound discontinuation due to its prolonged half-life [3].
NSAIDs (e.g., Diclofenac, Ibuprofen, Naproxen) Potential for Increased Risk Pharmacokinetic & Pharmacodynamic: Concurrent use can increase the potential for severe or fatal liver damage [4]. Some NSAIDs also inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism [5]. Monitor liver enzymes closely. The DHFR inhibition mechanism of certain NSAIDs (carboxylate-containing) introduces a potential for complex interactions with anti-folate therapies [5].
Statins (e.g., Simvastatin) Serious/Severe [1] Pharmacokinetic: Corticosteroids (e.g., Prednisone), commonly used in RA, can reduce simvastatin levels via CYP3A4 metabolism induction [1]. This is a common interaction in RA patients on multi-drug regimens. It highlights the importance of checking interactions beyond just DMARDs.

Experimental Protocols for Investigating Interactions

For researchers studying the mechanisms and outcomes of these interactions, the following methodologies from recent studies can serve as robust models.

Protocol 1: Clinical Efficacy and Safety Analysis of Combination Therapy

This retrospective study design is useful for evaluating real-world interaction outcomes [2].

  • Study Population: Patients diagnosed with RA or Psoriatic Arthritis (PsA) with at least 6 months of follow-up.
  • Grouping: Patients are grouped based on treatment: MTX monotherapy, LEF monotherapy, and MTX+LEF combination therapy.
  • Data Collection:
    • Efficacy Measures: Disease activity using standardized scores (DAS28-CRP for RA, DAPSA for PsA). Record glucocorticoid doses and use of biological DMARDs.
    • Safety Measures: Adverse events (AEs) are recorded at each visit and coded using systems like MedDRA. Perform routine toxicity screening (CBC, biochemical profiles) at baseline and follow-up visits.
  • Statistical Analysis: Compare AE incidence and efficacy measures between groups. Use univariate and multivariate logistic regression to identify factors associated with outcomes like Low Disease Activity (LDA).
Protocol 2: Pharmacogenetic and Epigenetic Analysis of Drug Response

This protocol investigates biomarkers for predicting this compound response and toxicity [6].

  • Patient Cohort: RA patients are categorized into "good response" and "non-response" groups based on the change in DAS28 scores after 6 months of LEF treatment.
  • Genetic & Epigenetic Analysis:
    • Genotyping: Identify key Single Nucleotide Polymorphisms (SNPs) like rs705379 in the PON1 gene using Sanger sequencing.
    • DNA Methylation Analysis: Detect methylation levels at specific CpG sites (e.g., cg17330251 in the PON1 promoter) using targeted bisulfite sequencing.
  • Data Integration: Correlate SNP genotypes, methylation levels, and clinical response metrics (ΔDAS28) using statistical models (e.g., logistic regression) to identify protective or risk factors.

Research Context and Workflow

The diagram below illustrates the core workflow for investigating this compound interactions, from clinical observation to mechanistic research.

cluster_clinical Clinical/Retrospective Studies cluster_mechanistic Mechanistic/Lab Studies ClinicalObservation Clinical Observation DataCollection Data Collection & Analysis ClinicalObservation->DataCollection Identifies Interaction MechanisticResearch Mechanistic Research DataCollection->MechanisticResearch Guides Hypothesis Outcomes Research Outcomes MechanisticResearch->Outcomes Explains Mechanism Outcomes->ClinicalObservation Informs Monitoring & Design C1 Identify Polypharmacy C2 Monitor Liver Enzymes & Blood Counts C1->C2 C3 Assess Disease Activity (DAS28) C2->C3 M1 Pharmacogenetics (PON1 SNP) M2 Epigenetics (DNA Methylation) M1->M2 M3 Enzyme Inhibition Assays (e.g., DHFR) M2->M3

  • Polypharmacy is Prevalent: Over 80% of RA patients are on 5 or more medications, significantly increasing the risk of drug-drug interactions. One study identified over 2,000 potential interactions in a cohort of 370 patients [1].
  • Combination Therapy is Common and Effective: The this compound-methotrexate combination, despite its known risk, is a valuable and effective strategy. It shows greater reductions in disease activity and lower subsequent use of biological DMARDs compared to monotherapy [2].

References

leflunomide pulmonary toxicity identification and management

Author: Smolecule Technical Support Team. Date: February 2026

Identification and Management Overview

Aspect Key Characteristics
Clinical Presentation Interstitial Lung Disease (ILD), pneumonitis; new or worsening cough, shortness of breath, lung injury [1] [2].
Timing of Onset Often within the first three months of starting treatment [1] [3].
Key Risk Factors Pre-existing ILD, history of methotrexate use, rheumatoid arthritis (RA) disease activity [3].

| Immediate Management | 1. Discontinue leflunomide immediately upon suspicion. 2. Initiate drug elimination protocol with cholestyramine [1]. |


In-Depth Technical Guide for Researchers

Clinical Identification and Risk Profiling

For research models or patient case evaluations, focus on these areas:

  • Pathology and Manifestations: The primary pulmonary toxicities are ILD and pneumonitis [1]. Symptoms can mirror those of RA-associated ILD, making differential diagnosis a key research challenge [3].

  • High-Risk Populations: The risk is significantly higher in subjects with pre-existing ILD [3]. A history of methotrexate use prior to this compound is also a common factor in reported cases [3]. Note that in subjects with no pre-existing lung disease or methotrexate exposure, the risk attributed to this compound may be lower [3].

Management and Drug Elimination Protocol

The long half-life of this compound's active metabolite necessitates an active elimination procedure in cases of toxicity [1] [4].

  • Drug Discontinuation: Immediately stop this compound at the first sign of suspected lung toxicity [1].
  • Enhanced Elimination Protocol: Administer cholestyramine at a dose of 4 grams, three times a day, for 14 days to accelerate drug clearance from the body [1]. This is the standard wash-out therapy for managing this compound toxicity [1].
Experimental Research and Mechanistic Insights

Emerging evidence suggests this compound's role in lipid metabolism and endothelial function may be relevant to its effects on lung tissue.

  • DHODH Inhibition: this compound's active metabolite, teriflunomide, works by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis [4] [5].
  • Aryl Hydrocarbon Receptor Pathway: Toxicity may involve this compound causing aryl hydrocarbon receptor signaling, which acts on pulmonary and hepatic CYP1A enzymes. Excessive signaling is linked to pathological states in the lung [1].
  • Link to AMPK Signaling: Preclinical studies show this compound activates the AMPK signaling pathway and improves endothelial dysfunction. This pathway is a critical cellular energy sensor and its dysregulation may be involved in toxicity mechanisms [5].

The diagram below illustrates the key signaling pathways involved in this compound's mechanism and toxicity.

leflunomide_mechanism This compound Signaling and Toxicity Pathways This compound This compound Teriflunomide Teriflunomide This compound->Teriflunomide DHODH_Inhibition DHODH Inhibition Teriflunomide->DHODH_Inhibition AhR_Signaling Aryl Hydrocarbon Receptor (AhR) Signaling Teriflunomide->AhR_Signaling AMPK_Signaling AMPK Signaling Activation Teriflunomide->AMPK_Signaling Pyrimidine_Synthesis Inhibits Pyrimidine De Novo Synthesis DHODH_Inhibition->Pyrimidine_Synthesis TCell_Arrest Arrests T-cell Proliferation (G1-S Phase) Pyrimidine_Synthesis->TCell_Arrest Immunomodulation Immunomodulatory & Anti-inflammatory Effects TCell_Arrest->Immunomodulation CYP1A_Activation Activates Pulmonary CYP1A Enzymes AhR_Signaling->CYP1A_Activation Pulmonary_Toxicity Pulmonary Toxicity (ILD, Pneumonitis) CYP1A_Activation->Pulmonary_Toxicity Endothelial_Improvement Improves Endothelial Dysfunction AMPK_Signaling->Endothelial_Improvement

In-Vitro Experimental Workflow

For researchers investigating this compound's pulmonary effects in the lab, the workflow involves specific modeling and assessment steps.

experimental_workflow In-Vitro Pulmonary Toxicity Assessment Start Establish Cell Model (HUVECs, AML12 cells) Induce_Stress Induce Cellular Stress (Free Fatty Acids, Palmitic Acid) Start->Induce_Stress Apply_LEF Apply this compound/ Teriflunomide Induce_Stress->Apply_LEF Analyze_Markers Analyze Molecular Markers Apply_LEF->Analyze_Markers pAMPK_ACC p-AMPKα, p-ACC Analyze_Markers->pAMPK_ACC DHODH_Pathway DHODH Pathway Activity Analyze_Markers->DHODH_Pathway Lipid_Content Lipid Accumulation (Oil Red O Staining) Analyze_Markers->Lipid_Content Functional_Assays Functional Assays (Migration, Cytokine Secretion) Analyze_Markers->Functional_Assays

  • Cell Models: Use Human Umbilical Vein Endothelial Cells (HUVECs) to model endothelial dysfunction or AML12 cells (hepatic) for lipid metabolism studies [5].
  • Stress Induction: Treat cells with palmitic acid (PA) to induce endothelial dysfunction or a mix of free fatty acids (FFA) to induce lipid accumulation [5].
  • Molecular Markers: Key metrics include phosphorylation levels of AMPKα and ACC (markers of metabolic stress), DHODH activity, and direct measurement of lipid content via Oil Red O staining [5].
  • Functional Assays: Perform cytokine secretion assays (e.g., for IL-6, IL-8) and cell migration/invasion assays to assess functional phenotypic changes [5] [6].

Key Takeaways for Researchers

  • Differential Diagnosis is Crucial: In RA models, distinguishing drug-induced ILD from RA-associated ILD remains a significant challenge. Careful subject profiling is essential [3].
  • Active Elimination is Part of Management: The long half-life of teriflunomide means simple discontinuation is insufficient. The cholestyramine wash-out protocol is a definitive part of the toxicity management strategy [1].
  • Mechanism is Multifactorial: Toxicity likely results from a combination of DHODH inhibition, AhR signaling activation, and potential interplay with the AMPK pathway [1] [5].

References

leflunomide versus methotrexate efficacy dynamic enhanced MRI assessment

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison: Leflunomide vs. Methotrexate

Study Detail & Patient Group DEMRI Assessment Method Key Efficacy Findings on DEMRI Correlation with Clinical Outcomes

| Reece et al. (2002) [1] [2] 39 patients with active RA | Parameters: Initial Rate of Enhancement (IRE) & Maximal Enhancement (ME) Duration: 4 months | IRE Improvement: Significantly greater with This compound than Methotrexate (P<0.05) [1]. ME Reduction: Observed with both treatments [1]. | Conventional clinical outcome measures showed comparable improvement for both treatments despite differences on DEMRI [1] [2]. | | SAT0388 (2025) [3] 78 early RA, DMARD-naïve patients | Method: Hand-MRI analyzed via RAMRIS (Rheumatoid Arthritis MRI Score) system. Duration: 16 weeks | Synovitis Reduction: Significant and comparable improvement with both This compound and Methotrexate (no significant difference) [3]. Tenosynovitis: Significant reduction in the Methotrexate group [3]. | Clinical efficacy (DAS28, HAQ) was comparable for both treatments. SDAI reduction was greater with Methotrexate [3]. |

Experimental Protocols and DEMRI Methodology

The studies relied on standardized DEMRI protocols to quantitatively assess inflammation in the synovium (the lining of the joints). Here is a detailed breakdown of the common methodologies:

  • MRI Acquisition: Studies were performed using 1.5T MRI systems (e.g., Siemens Magnetom Avanto) [4]. After initial routine scans, a dynamic contrast-enhanced sequence was run. Patients were injected with a gadolinium-based contrast agent (e.g., Gd-DTPA) via a rapid intravenous bolus, and repeated imaging was performed over several minutes to capture the inflow of contrast into the synovium [4].
  • Image and Data Analysis:
    • Region of Interest (ROI): Analysts manually drew ROIs on the most prominent areas of synovial hyperplasia [4].
    • Time-Signal Intensity Curve: The software plotted a curve showing how the signal intensity (a proxy for contrast concentration) changed within the ROI over time [1] [4].
    • Parameter Calculation: Key quantitative parameters were derived from this curve [1] [4]:
      • Initial Rate of Enhancement (IRE): Measures how quickly the contrast enters the tissue, reflecting the rate of blood flow and vascular permeability.
      • Maximal Enhancement (ME) / Steep Slope Maximum (SSmax): Represents the maximum level of contrast uptake, indicating the volume of the inflammatory tissue.
  • Clinical Correlation: DEMRI parameters (IRE, SSmax) were analyzed alongside traditional clinical measures like DAS-28, ESR, and CRP, and have been shown to be positively correlated with these disease activity markers [4].

The workflow for this imaging and analysis process is outlined below.

RA DEMRI Assessment Workflow Start Patient with Active RA MRI MRI Scan with Gadolinium Contrast Injection Start->MRI Data Acquire Dynamic Time-Signal Data MRI->Data ROI Draw ROI on Synovial Tissue Data->ROI Curve Generate Time-Signal Intensity Curve ROI->Curve Params Calculate DEMRI Parameters: • IRE (Initial Rate of Enhancement) • ME/SSmax (Maximal Enhancement) Curve->Params Correlate Correlate Parameters with Clinical Scores (e.g., DAS-28) Params->Correlate Assess Assess Treatment Efficacy Correlate->Assess

Pharmacological Pathways and Mechanism of Action

The differential effects observed on DEMRI can be understood by reviewing the distinct mechanisms of action of each drug.

  • This compound: Its active metabolite, teriflunomide, reversibly inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). This inhibition blocks the de novo synthesis of pyrimidines, which are essential for the proliferation of activated lymphocytes. This ultimately leads to a cytostatic effect on overactive immune cells driving RA inflammation [5].
  • Methotrexate: While its mechanism is multifaceted, a primary action is the inhibition of several folate-dependent enzymes, including dihydrofolate reductase. This interferes with purine and pyrimidine synthesis, leading to anti-inflammatory and immunosuppressive effects, though its pathway is distinct from this compound's [6] [7].

The following diagram illustrates these distinct pathways.

Mechanisms of Action: LEF vs MTX cluster_LEF This compound (LEF) Pathway cluster_MTX Methotrexate (MTX) Pathway This compound This compound fillcolor= fillcolor= Teri Metabolized to Teriflunomide (A77 1726) DHODH Inhibits Dihydroorotate Dehydrogenase (DHODH) Teri->DHODH Pyrimidine Blocks De Novo Pyrimidine Synthesis DHODH->Pyrimidine TCell Inhibits Proliferation of Activated T-Lymphocytes Pyrimidine->TCell LEF LEF LEF->Teri Methotrexate Methotrexate DHFR Inhibits Dihydrofolate Reductase (DHFR) Folate Disrupts Folate Metabolism DHFR->Folate PurinePyrimidine Impairs Purine & Pyrimidine Synthesis Folate->PurinePyrimidine Immune Anti-inflammatory & Immunosuppressive Effects PurinePyrimidine->Immune MTX MTX MTX->DHFR

Key Insights for Research and Development

The evidence from these studies offers several valuable insights:

  • DEMRI as a Sensitive Biomarker: DEMRI parameters like IRE can detect differences in anti-inflammatory effects between active treatments even when conventional clinical scores are similar, highlighting its potential as a sensitive biomarker in clinical trials [1].
  • Consideration for Combination Therapy: Given their complementary mechanisms of action, combination therapy of this compound and methotrexate is a viable strategy. Recent research confirms that the combination is effective and safe, offering an alternative when biologic therapies are not an option [7].
  • Comparative Efficacy Profile: While DEMRI suggested this compound might have a stronger effect on synovial inflammation in one study, other larger and longer clinical trials have found methotrexate to be superior or equivalent in improving clinical signs and symptoms, and in slowing radiographic disease progression over 1-2 years [6]. The choice between them often involves balancing efficacy, safety, and patient-specific factors.

References

leflunomide clinical trial outcomes ACR20 ACR50 ACR70 response rates

Author: Smolecule Technical Support Team. Date: February 2026

Leflunomide Clinical Trial Outcomes at 24 Weeks

The table below consolidates ACR response rates from various clinical trials, providing a clear comparison of this compound's efficacy.

Study Population & Treatment Regimen ACR20 (%) ACR50 (%) ACR70 (%) Citation
Refractory RA (with prior DMARD failure); this compound + Methotrexate [1] 84 64 32 [1]
Active RA; this compound + Methotrexate vs Placebo + Methotrexate [2] 46.2 vs 19.5 26.2 vs 6.0 10.0 vs 2.3 [2]
Active RA; Methotrexate + Sinomenine vs Methotrexate + this compound [3] ~65 (ACR50) 65.3 vs 69.6 (ACR50) ~35 (ACR70) [3]
DMARD-naïve, Early RA; Fixed-dose this compound (20mg/day) [4] 77.8 (at 3 months) 41.4 (at 3 months) 17.7 (at 3 months) [4]
DMARD-naïve, Early RA; Loading-dose this compound (100mg/3 days) [4] 58.5 (at 3 months) Information Not Specific Information Not Specific [4]

Detailed Experimental Protocols

To critically appraise the data, it is essential to understand the design of the key trials referenced.

  • Kremer et al. (2002) - Combination Therapy [2]

    • Design: 24-week, double-blind, placebo-controlled trial.
    • Participants: 263 patients with active RA despite stable methotrexate doses.
    • Intervention: Patients were randomized to add either this compound (starting with a 100mg loading dose for 2 days, then 10-20mg/day) or a placebo to their existing methotrexate therapy.
    • Primary Endpoint: Proportion of patients achieving ACR20 at week 24.
  • Randomized Comparison of Loading vs. Fixed Dose (2013) [4]

    • Design: Multicentre, double-blind, randomized clinical trial.
    • Participants: DMARD-naïve adults with early RA (diagnosed within 6 months).
    • Intervention: Patients received either a 100mg loading dose or a 20mg fixed dose of this compound for 3 days, followed by an open-label maintenance period of 20mg daily.
    • Primary Endpoint: ACR20 response rate at the study end.
  • Comparison with Low-Dose Rituximab (2017) [1]

    • Design: Randomized, double-blind controlled clinical trial.
    • Participants: Patients with active RA (Disease Activity Score, DAS28 > 3.2) on methotrexate.
    • Intervention: Patients were randomized to add either two infusions of low-dose rituximab (500 mg) or daily oral this compound (10-20 mg) to their methotrexate regimen.
    • Primary Endpoint: ACR20 response at 24 weeks.

Mechanism of Action and Workflow

This compound is a prodrug whose active metabolite, A77 1726, exerts immunomodulatory effects through multiple pathways. The following diagram illustrates its primary mechanisms and a typical clinical trial workflow for assessing efficacy.

leflunomide_mechanism LFD This compound (Prodrug) AM Active Metabolite (A77 1726) LFD->AM DHODH Inhibition of Dihydroorotate Dehydrogenase (DHODH) AM->DHODH AhR Aryl Hydrocarbon Receptor (AhR) Agonism AM->AhR Pyr Depletion of Pyrimidine Nucleotides DHODH->Pyr TCell Inhibition of T-cell Proliferation Pyr->TCell IL1b Downregulation of Pro-inflammatory cytokines (e.g., IL-1β) AhR->IL1b CYP1A1 Upregulation of Anti-inflammatory pathways (e.g., CYP1A1) AhR->CYP1A1

Diagram Title: Dual Pathways of this compound's Immunomodulatory Action

The experimental workflow for evaluating this compound in clinical trials typically follows these steps:

trial_design P1 Patient Population: - Active RA - DMARD-naïve or Inadequate MTX Response R Randomization P1->R A Arm A: This compound (Loading or Fixed Dose) R->A B Arm B: Active Control (e.g., MTX, Rituximab) or Placebo R->B T Treatment Period (typically 24 weeks) with Concomitant MTX A->T B->T E Endpoint Assessment: - ACR20/50/70 - DAS28 - Safety (AEs, LFTs) T->E

Diagram Title: Clinical Trial Workflow for Assessing this compound

Key Insights on Efficacy and Safety

  • Sustained Long-Term Efficacy: An open-label, five-year follow-up study of phase III trials demonstrated that ACR20, ACR50, and ACR70 response rates and functional improvements observed at one year were maintained through year 4, indicating that the early efficacy of this compound is sustained long-term [5].
  • Loading Dose Consideration: In DMARD-naïve patients with early RA, the use of a 100mg loading dose provided no incremental efficacy benefit compared to a fixed 20mg daily dose and was associated with an increased initial rate of adverse events like diarrhea and elevated hepatic enzymes [4].
  • Novel Delivery Systems: Research into niosomal encapsulation of this compound shows promise for enhancing its bioavailability and reducing cytotoxic effects, which could potentially improve its therapeutic window in the future [6].

References

comparative pharmacokinetics of leflunomide across different patient populations

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Pharmacokinetics of Leflunomide

The table below synthesizes data from specific population pharmacokinetic studies on this compound's active metabolite (A771726 or M1).

Patient Population Sample Size & Characteristics Structural PK Model Key Covariates Dosing Recommendations Citation
Pediatric JRA Patients 73 subjects, 3-17 years old [1] One-compartment model with first-order input [1] Body weight (weak correlation with CL/F, strong with V/F) [1] 10 mg/d (10-20 kg); 15 mg/d (20-40 kg); 20 mg/d (>40 kg) [1] [1]
Korean Healthy Adults 50 healthy male volunteers [2] Two-compartment model with first-order absorption and EHC [2] Body weight (allometric scaling) [2] Loading dose: +15 mg per 10 kg WT increment. Maintenance: 15 mg (50 kg), 20 mg (60-80 kg), 25 mg (90 kg) [2] [2]
Adult RA Patients 23 RA patients [3] Steady-state infusion model [3] Age (statistically significant, but not clinically important) [3] A plasma A771726 concentration of 50 mg/L is associated with better disease control than 30 mg/L [3] [3]

Experimental Protocols and Methodologies

The comparative data is derived from sophisticated modeling approaches. Here are the detailed methodologies for the key studies cited.

  • Population Studied: 73 pediatric subjects (3-17 years) with polyarticular course Juvenile Rheumatoid Arthritis (JRA) [1].

  • Data Collection: 674 plasma concentrations of the active metabolite M1 were collected from two clinical studies [1].

  • Modeling Software: Nonlinear mixed-effects modeling (NONMEM) was used for analysis [1].

  • Model Development: A one-compartment pharmacokinetic model with first-order absorption and elimination was developed. Body weight was incorporated as a covariate on clearance (CL/F) and volume of distribution (V/F) using allometric scaling [1].

  • Model Qualification: The final model was qualified using techniques like cross-study evaluation and predictive performance checks [1].

  • Dosing Simulations: Monte Carlo simulations were performed to predict steady-state concentrations (Css) for various dosing regimens. The goal was to achieve Css values in pediatric patients comparable to those in adults [1].

  • Population Studied: 50 healthy male Korean volunteers [2].

  • Data Collection: Plasma concentration data after a single 40 mg oral dose of this compound [2].

  • Modeling Software: Nonlinear mixed-effects modeling (NONMEM) [4].

  • Model Development: A two-compartment model was developed, which incorporated enterohepatic circulation (EHC) to explain the observed multiple peaks in the concentration-time profile. Allometric scaling was used to account for the influence of body weight [2].

  • Covariate Analysis: Various demographic covariates were tested, but only body weight was found to be significant [2].

  • Dose Optimization: Using the final model, 1000 virtual subjects were simulated across different weight groups (50, 60, 70, 80, 90 kg). Doses were optimized to match the target concentration achieved in a 70 kg subject receiving the standard regimen (loading dose: 100 mg/day for 3 days; maintenance: 20 mg/day) [2].

  • Population Studied: 23 adult patients with Rheumatoid Arthritis (RA) on this compound therapy for at least 3 months [3].

  • Study Design: A cross-sectional study where A771726 concentrations and disease activity measures were assessed at a single time point. Some patients provided additional samples within a dosing interval to better characterize pharmacokinetics [3].

  • Analysis Software: NONMEM was used for population pharmacokinetic analysis [3].

  • PK Model: A steady-state infusion model was used. The volume of distribution (V/F) was fixed to a literature value, and population estimates for apparent clearance (CL/F) were sought [3].

  • Covariate Analysis: Factors screened for influence on CL/F included weight, age, gender, and estimated creatinine clearance [3].

  • Concentration-Effect Analysis: Clinical disease activity measures (e.g., swollen joint count, pain, SF-36 scores) were statistically compared against measured A771726 concentrations [3].

Advanced Pharmacokinetic Modeling Workflow

The following diagram illustrates the general workflow for developing a population pharmacokinetic model, as applied in the cited studies.

workflow Start Data Collection (Plasma Concentrations, Doses, Covariates) M1 Structural Model (e.g., 1-Compartment, 2-Compartment, semi-PBPK) Start->M1 M2 Statistical Model (Inter-individual & Residual Variability) M1->M2 M3 Covariate Model (Testing Body Weight, Age, Genetics etc.) M2->M3 M4 Model Qualification (CV, VPC, Bootstrap) M3->M4 M5 Final Model & Simulation (Dose Optimization, PK Prediction) M4->M5

Key Conclusions for Drug Development Professionals

  • Body Weight is a Critical Covariate: Consistently identified as a significant factor for dose individualization across populations, from pediatrics to Korean adults [1] [2]. Dosing strategies should incorporate allometric scaling for more accurate predictions.
  • Model Complexity Informs Precision: The choice of structural model (one-compartment vs. two-compartment with EHC) depends on the richness of the data. Incorporating physiological processes like EHC is crucial for accurately describing the long half-life and concentration profiles of teriflunomide [2] [4].
  • Therapeutic Drug Monitoring (TDM) Potential: The demonstrated concentration-effect relationship in adults and the high interindividual variability support the utility of TDM. Targeting a steady-state concentration around 50 mg/L may improve efficacy in adult RA patients [3].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Crystals from toluene

XLogP3

2.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

270.06161202 g/mol

Monoisotopic Mass

270.06161202 g/mol

Heavy Atom Count

19

LogP

2.8
log Kow = 2.43 /Estimated/
2.8

Appearance

Solid powder

Melting Point

165-166 °C
166.5 °C
165 - 166 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G162GK9U4W

GHS Hazard Statements

Aggregated GHS information provided by 260 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (99.62%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (98.08%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.08%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.08%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the management of the signs and symptoms of active rheumatoid arthritis (RA) to improve physical function and to slow the progression of structural damage associated with the disease. Has also been used for the prevention of acute and chronic rejection in recipients of solid organ trasnplants and is designated by the FDA as an orphan drug for this use.
FDA Label
Leflunomide is indicated for the treatment of adult patients with: active rheumatoid arthritis as a 'disease-modifying antirheumatic drug' (DMARD). Recent or concurrent treatment with hepatotoxic or haematotoxic DMARDs (e. g. methotrexate) may result in an increased risk of serious adverse reactions, therefore, the initiation of leflunomide treatment has to be carefully considered regarding these benefit / risk aspects. Moreover, switching from leflunomide to another DMARD without following the washout procedure may also increase the risk of serious adverse reactions even for a long time after the switching.
Leflunomide is indicated for the treatment of adult patients with: active rheumatoid arthritis as a 'disease-modifying antirheumatic drug' (DMARD); active psoriatic arthritis . Recent or concurrent treatment with hepatotoxic or haematotoxic DMARDs (e. g. methotrexate) may result in an increased risk of serious adverse reactions; therefore, the initiation of leflunomide treatment has to be carefully considered regarding these benefit / risk aspects. Moreover, switching from leflunomide to another DMARD without following the washout procedure may also increase the risk of serious adverse reactions even for a long time after the switching.
Leflunomide is indicated for the treatment of adult patients with: active rheumatoid arthritis as a �disease-modifying antirheumatic drug' (DMARD); active psoriatic arthritis . Recent or concurrent treatment with hepatotoxic or haematotoxic DMARDs (e. g. methotrexate) may result in an increased risk of serious adverse reactions; therefore, the initiation of leflunomide treatment has to be carefully considered regarding these benefit / risk aspects. Moreover, switching from leflunomide to another DMARD without following the washout procedure may also increase the risk of serious adverse reactions even for a long time after the switching.
Leflunomide is indicated for the treatment of adult patients with active rheumatoid arthritis as a 'disease-modifying antirheumatic drug' (DMARD). Recent or concurrent treatment with hepatotoxic or haematotoxic DMARDs (e. g. methotrexate) may result in an increased risk of serious adverse reactions; therefore, the initiation of leflunomide treatment has to be carefully considered regarding these benefit / risk aspects. Moreover, switching from leflunomide to another DMARD without following the washout procedure may also increase the risk of serious adverse reactions even for a long time after the switching.

Livertox Summary

Leflunomide is an immunomodulatory agent used in the therapy of rheumatoid arthritis and psoriatic arthritis. Leflunomide therapy is associated with frequent elevations in serum aminotransferase levels and with rare instances of clinically apparent acute liver injury which can be severe and even fatal.

Drug Classes

Antirheumatic Agents

Therapeutic Uses

Antirheumatic
Leflunomide is indicated to alleviate the signs and symptoms of rheumatoid arthritis and to slow joint impairment. /Included in US product labeling/
Leflunomide, a new oral immunomodulatory agent, is effective for the treatment of rheumatoid arthritis. Its mechanism of action in suppressing inflammation is based in its inhibition of dihydroorotate dehydrogenase, an enzyme responsible for de novo synthesis of pyrimidine containing ribonucleotides. It is the first disease-modifying antirheumatic drug approved for treatment of rheumatoid arthritis with an indication for retardation of joint damage by radiography. Side effects are generally mild and include diarrhea, rashes, reversible alopecia, and elevation of hepatic transaminases. Despite the concern about hepatotoxicity, combination use with methotrexate in treating patients with rheumatoid arthritis has been shown to be safe. Other autoimmune diseases in which leflunomide has been used successfully include Felty syndrome, vasculitis, Sjogren syndrome, Wegener granulomatosis, and bullous pemphigoid.
Leflunomide has excellent antiviral activity against cytomegalovirus (CMV) in animal models and is considerably less expensive than intravenous ganciclovir. We used leflunomide in four consenting renal allograft recipients with symptomatic CMV disease, who were unable to afford ganciclovir and would otherwise remain untreated. This is the first report of efficacy of leflunomide in humans with CMV disease. They received loading dose of 100 mg of leflunomide once daily on days 1-3 and then 20 mg once daily for 3 months. All four patients were followed up three times weekly with physical examination, total leukocyte counts, blood urea and serum creatinine for a minimum period of 6 weeks. None of the patients showed drug related adverse events, alteration in cyclosporine levels, or decreased graft function, except one who developed leucopenia. Preliminary data presented suggests that leflunomide therapy for CMV disease is effective and could be used with careful monitoring in allograft recipients who cannot afford intravenous ganciclovir therapy. The duration of treatment and the role of leflunomide in secondary prophylaxis and in situations of ganciclovir resistance need to be studied further.

Pharmacology

Leflunomide is a pyrimidine synthesis inhibitor indicated in adults for the treatment of active rheumatoid arthritis (RA). RA is an auto-immune disease characterized by high T-cell activity. T cells have two pathways to synthesize pyrimidines: the salvage pathways and the de novo synthesis. At rest, T lymphocytes meet their metabolic requirements by the salvage pathway. Activated lymphocytes need to expand their pyrimidine pool 7- to 8-fold, while the purine pool is expanded only 2- to 3-fold. To meet the need for more pyrimidines, activated T cells use the de novo pathway for pyrimidine synthesis. Therefore, activated T cells, which are dependent on de novo pyrimidine synthesis, will be more affected by leflunomide's inhibition of dihydroorotate dehydrogenase than other cell types that use the salvage pathway of pyrimidine synthesis.
Leflunomide is a derivative of isoxazole used for its immunosuppressive and anti-inflammatory properties. As a prodrug, leflunomide is converted to an active metabolite, A77 1726, which blocks dihydroorotate dehydrogenase, a key enzyme of de novo pyrimidine synthesis, thereby preventing the expansion of activated T lymphocytes. This agent also inhibits various protein tyrosine kinases, such as protein kinase C (PKC), thereby inhibiting cell proliferation. (NCI04)

MeSH Pharmacological Classification

Immunosuppressive Agents

ATC Code

L04AA13
L - Antineoplastic and immunomodulating agents
L04 - Immunosuppressants
L04A - Immunosuppressants
L04AA - Selective immunosuppressants
L04AA13 - Leflunomide

Mechanism of Action

Leflunomide is a prodrug that is rapidly and almost completely metabolized following oral administration to its pharmacologically active metabolite, A77 1726. This metabolite is responsible for essentially all of the drug's activity in-vivo. The mechanism of action of leflunomide has not been fully determined, but appears to primarily involve regulation of autoimmune lymphocytes. It has been suggested that leflunomide exerts its immunomodulating effects by preventing the expansion of activated autoimmune lymphocytes via interferences with cell cycle progression. In-vitro data indicates that leflunomide interferes with cell cycle progression by inhibiting dihydroorotate dehydrogenase (a mitochondrial enzyme involved in de novo pyrimidine ribonucleotide uridine monophosphate (rUMP)synthesis) and has antiproliferative activity. Human dihydroorotate dehydrogenase consists of 2 domains: an α/β-barrel domain containing the active site and an α-helical domain that forms a tunnel leading to the active site. A77 1726 binds to the hydrophobic tunnel at a site near the flavin mononucleotide. Inhibition of dihydroorotate dehydrogenase by A77 1726 prevents production of rUMP by the de novo pathway; such inhibition leads to decreased rUMP levels, decreased DNA and RNA synthesis, inhibition of cell proliferation, and G1 cell cycle arrest. It is through this action that leflunomide inhibits autoimmune T-cell proliferation and production of autoantibodies by B cells. Since salvage pathways are expected to sustain cells arrested in the G1 phase, the activity of leflunomide is cytostatic rather than cytotoxic. Other effects that result from reduced rUMP levels include interference with adhesion of activated lymphocytes to the synovial vascular endothelial cells, and increased synthesis of immunosuppressive cytokines such as transforming growth factor-β (TGF-β). Leflunomide is also a tyrosine kinase inhibitor. Tyrosine kinases activate signalling pathways leading to DNA repair, apoptosis and cell proliferation. Inhibition of tyrosine kinases can help to treating cancer by preventing repair of tumor cells.
Leflunomide exhibits anit-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2).
It has been suggested that leflunomide exerts its immunomodulating effects by preventing the expansion of activated autoimmune lymphocytes via interference with cell cycle progression. ... In vitro data indicate that leflunomide interferes with cell cycle progression by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase; there also is in vitro evidence that the drug inhibits protein tyrosine kinase activity in dividing cells and possesses other effect that may contribute to its immunomodulating activity.
... In this study, we examined the effect of A771726 /active metabolite of leflunomide/ on osteoclast formation and bone-resorbing activity in vitro, using cultures of bone marrow-derived osteoclast progenitors and purified functionally mature osteoclasts, and then we elucidated the molecular mechanism of action of the effect of A771726 on osteoclasts. A771726 inhibited osteoclast formation from macrophage colony-stimulating factor (M-CSF)-dependent osteoclast progenitors in the presence of receptor activator of nuclear factor kappa B (NF-kappaB) ligand (RANKL), without any other types of cells present, in a dose-related manner, similar to the inhibition in cultures of unfractionated bone marrow cells. In addition, A771726 suppressed bone resorption by isolated mature osteoclasts. These results indicate that A771726 directly and intrinsically inhibited the differentiation and function of osteoclast lineage cells without any mediation by other cells. The inhibition by A771726 was not restored by the simultaneous addition of uridine, and may be independent of the blockade of NF-kappaB activation and the tyrosine phosphorylation of proteins. Thus, leflunomide, through its active metabolite, has the potential to prevent bone loss by directly inhibiting osteoclastogenesis and osteoclast function. This inhibition suggests a novel mechanism for leflunomide in the retardation of the joint destruction observed in rheumatoid arthritis patients.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Dehydrogenases [EC:1.3.-.-]
DHODH [HSA:1723] [KO:K00254]

Vapor Pressure

1.25X10-6 mm Hg at 25 °C /Estimated/

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

75706-12-6

Absorption Distribution and Excretion

Well absorbed, peak plasma concentrations appear 6-12 hours after dosing
The active metabolite is eliminated by further metabolism and subsequent renal excretion as well as by direct biliary excretion. In a 28 day study of drug elimination (n=3) using a single dose of radiolabeled compound, approximately 43% of the total radioactivity was eliminated in the urine and 48% was eliminated in the feces. It is not known whether leflunomide is excreted in human milk. Many drugs are excreted in human milk, and there is a potential for serious adverse reactions in nursing infants from leflunomide.
0.13 L/kg
Following oral administration of leflunomide, the drug is rapidly converted to A77 1726 in the GI mucosa and liver.
Time to peak concentration: Approximately 6 to 12 hours. /M1 metabolite/
M1 metabolite is 80% bioavailable. Administration of leflunomide with a high-fat meal has no effect on the plasma concentration of M1. /M1 metabolite/
M1 has a low volume of distribution (Vss = 0.13 L/kg) and is extensively bound (>99.3%) to albumin in healthy subjects. Protein binding has been shown to be linear at therapeutic concentrations. The free fraction of M1 is slightly higher in patients with rheumatoid arthritis and approximately doubled in patients with chronic renal failure; the mechanism and significance of these increases are unknown.
For more Absorption, Distribution and Excretion (Complete) data for LEFLUNOMIDE (8 total), please visit the HSDB record page.

Metabolism Metabolites

Primarily hepatic. Leflunomide is converted to its active form following oral intake.
Leflunomide is metabolized to M1 and other minor active metabolites. An active metabolite, 4-trifluoromethylaniline, is present in plasma at low concentrations. Although the specific site of leflunomide metabolism is unknown, it has been suggested that the gastrointestinal wall and liver play a role in the metabolism.
The 3-unsubstituted isoxazole ring in the anti-inflammatory drug leflunomide undergoes a unique N-O bond cleavage to the active alpha-cyanoenol metabolite A771726, which resides in the same oxidation state as the parent. In vitro studies were conducted to characterize drug-metabolizing enzyme(s) responsible for ring opening and to gain insight into the mechanism of ring opening. ... Although A771726 formation in human liver microsomes or recombinant p4501A2 required NADPH, its formation was greatly reduced by oxygen or carbon monoxide, suggesting that the isoxazole ring opening was catalyzed by the p450Fe(II) form of the enzyme. A mechanism for the p450-mediated ring scission is proposed in which the isoxazole ring nitrogen or oxygen coordinates to the reduced form of the heme followed by charge transfer from p450Fe(II) to the C=N bond or deprotonation of the C3-H, which results in a cleavage of the N-O bond.
Leflunomide has known human metabolites that include (E)-3-Hydroxy-2-methanimidoyl-N-[4-(trifluoromethyl)phenyl]but-2-enamide.

Wikipedia

Leflunomide
Phenylhydrazine

Drug Warnings

FDA Pregnancy Risk Category: X /CONTRAINDICATED IN PREGNANCY. Studies in animals or humans, or investigational or post-marketing reports, have demonstrated positive evidence of fetal abnormalities or risk which clearly outweights any possible benefit to the patient./
Because it can take up to 2 years for plasma concentrations of the active metabolite of leflunomide (A77 1726) to decrease to undetectable concentrations (less than 0.02 ug/mL) following discontinuance of leflunomide, the possibility that adverse effects or drug interactions associated with the drug could continue to occur even thought the patient is no longer receiving leflunomide should be considered.
Opportunistic infections and serious infection, including sepsis and death, have been reported rarely in patients receiving leflunomide. Most serious infections reported in patients receiving leflunomide occurred in those receiving concomitant therapy with immunosuppressive agent and/or those with comorbid illness that, in addition to rheumatoid arthritis, could have predisposed them to infections.
Leflunomide, a new immunomodulatory agent, was prescribed to a 67-year-old female patient with rheumatoid arthritis. Fifteen days later she developed diarrhea and elevated liver enzymes. A liver biopsy showed a pattern of acute hepatitis. The patient was homozygous for the rare CYP2C9*3 allele, which determines the slowest metabolic rate for CYP2C9 enzymatic activity, that is probably involved in the metabolism of leflunomide. Liver damage subsided in few weeks. This case illustrates the risk of hepatotoxicity by leflunomide and suggests that it is possibly related to CYP2C9 polymorphism.
For more Drug Warnings (Complete) data for LEFLUNOMIDE (20 total), please visit the HSDB record page.

Biological Half Life

2 weeks
2 weeks /M1 metabolite/

Use Classification

Human drugs -> Selective immunosuppressants -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Immunosuppressants -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Preparation: F.J. Kaemmerer, R. Schleyerbach, DE 2854439; eidem, US 4284786 (1980, 1981 both to Hoechst)
Information available in 2004 indicated that Leflunomide was used in the manufacture of pharmaceutical preparations in the following countries: Algeria, Argentina, Australia, Austria, Belgium, Brazil, Canada, Chile, Colombia, Costa Rica, Croatia, Czech Republic, Denmark, Dominican Republic, Ecuador, El Salvador, Finland, France, Germany, Greece, Guatemala, Hong Kong, Hungary, India, Indonesia, Ireland, Israel, Italy, Japan, Malaysia, Mexico, Netherlands, Norway, New Zealand, Panama, Portugal, Romania, Singapore, Slovenia, South Africa, Spain, Sweden, Switzerland, Thailand, United Kingdom, USA, Yugoslavia (1,2)

Clinical Laboratory Methods

HPLC determination of active metabolite in plasma.

Storage Conditions

Commercially available leflunomide tablets should be stored at a controlled room temperature of 25 °C, but may be exposed to temperatures ranging from 15-30 °C. The tablets should be protected from light.

Interactions

Concurrent use with rifampin may increase the plasma concentration of leflunomide; caution is recommended.
Concurrent use with these medications /hepatotoxic medications or methotrexate/ may increase the risk of side effects and medication-induced hepatic toxicity; in a small study evaluating the concurrent use of leflunomide (100 mg/day followed by 10 to 20 mg/day) and methotrexate (10 to 25 mg/week with folate), an increased risk of hepatotoxicity was reported; dosage adjustment may be needed.
In vivo drug interaction studies have demonstrated a lack of a significant drug interaction between leflunomide and tri-phasic oral contraceptives, and cimetidine.
M1 was shown to cause increases ranging from 13-50% in the free fraction of diclofenac, ibuprofen and tolbutamide at concentrations in the clinical range. In vitro studies of drug metabolism indicate that M1 inhibits CYP 450 2C9, which is responsible for the metabolism of many NSAIDs. M1 has been shown to inhibit the formation of 4'-hydroxydiclofenac from diclofenac in vitro.
Concurrent use with these medications /activated charcoal, or cholestyramine/ will significantly decrease the plasma concentration of M1 by inhibiting gastrointestinal absorption. /M1 metabolite/

Dates

Last modified: 08-15-2023

Leflunomide therapy for IgA vasculitis with nephritis in children

Ling Hou, Zhou Zhang, Yue Du
PMID: 34496826   DOI: 10.1186/s12887-021-02866-y

Abstract

Henoch-Schönlein purpura (HSP), also called IgA vasculitis, is a systemic vasculitis characterized by deposits of immunoglobulin A in blood vessels. Renal impairment of these patients is the main determinant of prognosis. The optimal treatment of HSP nephritis (HSPN) in children remains controversial, but many clinicians administer an immunosuppressive agent with a corticosteroid. A previous study reported that leflunomide (LEF) with a corticosteroid was effective for adult patients with HSPN and nephrotic proteinuria. However, data on this treatment in pediatric patients is limited.
We described our experience at a single center on the use of LEF in 5 pediatric patients who had IgA vasculitis with proteinuria that was nearly 50 mg/kg (nephrotic range) and remained high despite administration of intravenous steroid, and biopsy-proven nephritis. All patients had class II to IIIb lesions based on the International Study of Kidney Disease in Children (ISKDC).
We successfully treated all 5 children who had IgA vasculitis with nephritis using LEF with a corticosteroid. Four patients achieved a complete remission of proteinuria, and 1 patient had significantly reduced proteinuria. The children received LEF for 6 months to 12 months, and none of them had severe adverse events.
To our knowledge, this is the first case series to report successful treatment of pediatric HSPN with LEF in combination with a corticosteroid.


Efficacy and safety of tildrakizumab in patients with active psoriatic arthritis: results of a randomised, double-blind, placebo-controlled, multiple-dose, 52-week phase IIb study

Philip J Mease, Saima Chohan, Ferran J Garcia Fructuoso, Michael E Luggen, Proton Rahman, Siba P Raychaudhuri, Richard C Chou, Alan M Mendelsohn, Stephen J Rozzo, Alice Gottlieb
PMID: 33985942   DOI: 10.1136/annrheumdis-2020-219014

Abstract

To evaluate efficacy and safety of the anti-interleukin-23p19 monoclonal antibody tildrakizumab in patients with psoriatic arthritis (PsA).
In this randomised, double-blind, placebo-controlled, phase IIb study, patients with active PsA were randomised 1:1:1:1:1 to tildrakizumab 200 mg every 4 weeks (Q4W); tildrakizumab 200, 100 or 20 mg Q12W; or placebo Q4W. Patients receiving tildrakizumab 20 mg or placebo switched to tildrakizumab 200 mg Q12W at W24; treatment continued to W52. The primary efficacy endpoint was proportion of patients with ACR20 response (≥20% improvement by American College of Rheumatology criteria) at W24. Secondary efficacy endpoints were assessed without adjustment for multiplicity. Safety was evaluated from treatment-emergent adverse events (TEAEs).
391/500 patients screened were randomised and treated. At W24, 71.4%-79.5% of tildrakizumab-treated versus 50.6% of placebo-treated patients achieved ACR20 (all p<0.01). Patients receiving tildrakizumab versus placebo generally achieved higher rates of ACR50, Disease Activity Score in 28 joints with C reactive protein <3.2, minimal disease activity and 75%/90%/100% improvement from baseline Psoriasis Area and Severity Index responses at W24 and through W52. Improvement in dactylitis and enthesitis was not observed; results were mixed for other outcomes. Responses in patients switched to tildrakizumab 200 mg at W24 were consistent with treatment from baseline. TEAEs and serious TEAEs occurred in 64.5% and 3.3%, respectively, of all patients through W52 and were comparable among treatment arms.
Tildrakizumab treatment significantly improved joint and skin manifestations of PsA other than dactylitis and enthesitis. Treatment was generally well tolerated through W52. Clinicaltrials.gov
.


Cell-specific transcriptional control of mitochondrial metabolism by TIF1γ drives erythropoiesis

Marlies P Rossmann, Karen Hoi, Victoria Chan, Brian J Abraham, Song Yang, James Mullahoo, Malvina Papanastasiou, Ying Wang, Ilaria Elia, Julie R Perlin, Elliott J Hagedorn, Sara Hetzel, Raha Weigert, Sejal Vyas, Partha P Nag, Lucas B Sullivan, Curtis R Warren, Bilguujin Dorjsuren, Eugenia Custo Greig, Isaac Adatto, Chad A Cowan, Stuart L Schreiber, Richard A Young, Alexander Meissner, Marcia C Haigis, Siegfried Hekimi, Steven A Carr, Leonard I Zon
PMID: 33986176   DOI: 10.1126/science.aaz2740

Abstract

Transcription and metabolism both influence cell function, but dedicated transcriptional control of metabolic pathways that regulate cell fate has rarely been defined. We discovered, using a chemical suppressor screen, that inhibition of the pyrimidine biosynthesis enzyme dihydroorotate dehydrogenase (DHODH) rescues erythroid differentiation in bloodless zebrafish
mutant embryos defective for transcriptional intermediary factor 1 gamma (
). This rescue depends on the functional link of DHODH to mitochondrial respiration. The transcription elongation factor TIF1γ directly controls coenzyme Q (CoQ) synthesis gene expression. Upon
loss, CoQ levels are reduced, and a high succinate/α-ketoglutarate ratio leads to increased histone methylation. A CoQ analog rescues
's bloodless phenotype. These results demonstrate that mitochondrial metabolism is a key output of a lineage transcription factor that drives cell fate decisions in the early blood lineage.


Efficacy and safety of dihydroorotate dehydrogenase (DHODH) inhibitors "leflunomide" and "teriflunomide" in Covid-19: A narrative review

Hardeep Kaur, Phulen Sarma, Anusuya Bhattacharyya, Saurabh Sharma, Neeraj Chhimpa, Manisha Prajapat, Ajay Prakash, Subodh Kumar, Ashutosh Singh, Rahul Singh, Pramod Avti, Prasad Thota, Bikash Medhi
PMID: 34111397   DOI: 10.1016/j.ejphar.2021.174233

Abstract

Dihydroorotate dehydrogenase (DHODH) is rate-limiting enzyme in biosynthesis of pyrimidone which catalyzes the oxidation of dihydro-orotate to orotate. Orotate is utilized in the biosynthesis of uridine-monophosphate. DHODH inhibitors have shown promise as antiviral agent against Cytomegalovirus, Ebola, Influenza, Epstein Barr and Picornavirus. Anti-SARS-CoV-2 action of DHODH inhibitors are also coming up. In this review, we have reviewed the safety and efficacy of approved DHODH inhibitors (leflunomide and teriflunomide) against COVID-19. In target-centered in silico studies, leflunomide showed favorable binding to active site of MPro and spike: ACE2 interface. In artificial-intelligence/machine-learning based studies, leflunomide was among the top 50 ligands targeting spike: ACE2 interaction. Leflunomide is also found to interact with differentially regulated pathways [identified by KEGG (Kyoto Encyclopedia of Genes and Genomes) and reactome pathway analysis of host transcriptome data] in cogena based drug-repurposing studies. Based on GSEA (gene set enrichment analysis), leflunomide was found to target pathways enriched in COVID-19. In vitro, both leflunomide (EC50 41.49 ± 8.8 μmol/L) and teriflunomide (EC50 26 μmol/L) showed SARS-CoV-2 inhibition. In clinical studies, leflunomide showed significant benefit in terms of decreasing the duration of viral shredding, duration of hospital stay and severity of infection. However, no advantage was seen while combining leflunomide and IFN alpha-2a among patients with prolonged post symptomatic viral shredding. Common adverse effects of leflunomide were hyperlipidemia, leucopenia, neutropenia and liver-function alteration. Leflunomide/teriflunomide may serve as an agent of importance to achieve faster virological clearance in COVID-19, however, findings needs to be validated in bigger sized placebo controlled studies.


Effect of Half-Dose vs Stable-Dose Conventional Synthetic Disease-Modifying Antirheumatic Drugs on Disease Flares in Patients With Rheumatoid Arthritis in Remission: The ARCTIC REWIND Randomized Clinical Trial

Siri Lillegraven, Nina Paulshus Sundlisæter, Anna-Birgitte Aga, Joseph Sexton, Inge C Olsen, Hallvard Fremstad, Cristina Spada, Tor Magne Madland, Christian A Høili, Gunnstein Bakland, Åse Lexberg, Inger Johanne Widding Hansen, Inger Myrnes Hansen, Hilde Haukeland, Maud-Kristine Aga Ljoså, Ellen Moholt, Till Uhlig, Daniel H Solomon, Désirée van der Heijde, Tore K Kvien, Espen A Haavardsholm
PMID: 33944875   DOI: 10.1001/jama.2021.4542

Abstract

Sustained remission has become an achievable goal for patients with rheumatoid arthritis (RA) receiving conventional synthetic disease-modifying antirheumatic drugs (csDMARDs), but how to best treat patients in clinical remission remains unclear.
To assess the effect of tapering of csDMARDs, compared with continuing csDMARDs without tapering, on the risk of flares in patients with RA in sustained remission.
ARCTIC REWIND was a multicenter, randomized, parallel, open-label noninferiority study conducted in 10 Norwegian hospital-based rheumatology practices. A total of 160 patients with RA in remission for 12 months who were receiving stable csDMARD therapy were enrolled between June 2013 and June 2018, and the final visit occurred in June 2019.
Patients were randomly assigned to half-dose csDMARDs (n = 80) or stable-dose csDMARDs (n = 80).
The primary end point was the proportion of patients with a disease flare between baseline and the 12-month follow-up, defined as a combination of Disease Activity Score (DAS) greater than 1.6 (threshold for RA remission), an increase in DAS score of 0.6 units or more, and at least 2 swollen joints. A disease flare could also be recorded if both the patient and investigator agreed that a clinically significant flare had occurred. A risk difference of 20% was defined as the noninferiority margin.
Of 160 enrolled patients (mean [SD] age, 55.1 [11.9] years; 66% female), 156 received the allocated therapy, of which 155 without any major protocol violations were included in the primary analysis population (77 receiving half-dose and 78 receiving stable-dose csDMARDs). Flare occurred in 19 patients (25%) in the half-dose csDMARD group compared with 5 (6%) in the stable-dose csDMARD group (risk difference, 18% [95% CI, 7%-29%]). Adverse events occurred in 34 patients (44%) in the half-dose group and 42 (54%) in the stable-dose group, none leading to study discontinuation. No deaths occurred.
Among patients with RA in remission taking csDMARD therapy, treatment with half-dose vs stable-dose csDMARDs did not demonstrate noninferiority for the percentage of patients with disease flares over 12 months, and there were significantly fewer flares in the stable-dose group. These findings do not support treatment with half-dose therapy.
ClinicalTrials.gov Identifier:
.


Leflunomide ameliorates experimental autoimmune myasthenia gravis by regulating humoral and cellular immune responses

Huan Huang, Hao Ran, Xiaoxi Liu, Lu Yu, Li Qiu, Zhongqiang Lin, Changyi Ou, Yaru Lu, Wenhao Yang, Weibin Liu
PMID: 33556668   DOI: 10.1016/j.intimp.2021.107434

Abstract

Leflunomide, an immunosuppressive disease-modifying anti-rheumatic drug (DMARD), is widely used in the treatment of rheumatoid arthritis (RA), psoriatic arthritis (PA) as well as multiple sclerosis. However, its role in myasthenia gravis (MG) has not yet been clearly explored. Here, we investigated the effect of leflunomide on experimental autoimmune myasthenia gravis (EAMG) in vivo and in vitro. The results demonstrated that leflunomide alleviated the severity of EAMG associated with reduced serum total anti-acetylcholine receptor (AChR) IgG levels. During the development of EAMG, the increase of follicular helper T cells (Tfh) 1, Tfh 17 cells and decrease of follicular regulatory T cells (Tfr) were reversely altered after leflunomide administration. Our work further found that leflunomide might inhibit Tfh cells through the IL-21/STAT3 pathway to reduce the secretion of antibodies by B cells. In addition, leflunomide rebuilt the balance of Th1/Th2/Th17/Treg subsets. These results suggested that leflunomide ameliorated EAMG severity by regulating humoral immune responses and Th cell profiles thereby providing a novel effective treatment strategy for MG.


Inhibition of canine distemper virus replication by blocking pyrimidine nucleotide synthesis with A77 1726, the active metabolite of the anti-inflammatory drug leflunomide

Yao Li, Li Yi, Sipeng Cheng, Yongshan Wang, Jiongjiong Wang, Jing Sun, Quan Zhang, Xiulong Xu
PMID: 33416466   DOI: 10.1099/jgv.0.001534

Abstract

Canine distemper virus (CDV) is the aetiological agent that causes canine distemper (CD). Currently, no antiviral drugs have been approved for CD treatment. A77 1726 is the active metabolite of the anti-rheumatoid arthritis (RA) drug leflunomide. It inhibits the activity of Janus kinases (JAKs) and dihydroorotate dehydrogenase (DHO-DHase), a rate-limiting enzyme in
pyrimidine nucleotide synthesis. A77 1726 also inhibits the activity of p70 S6 kinase (S6K1), a serine/threonine kinase that phosphorylates and activates carbamoyl-phosphate synthetase (CAD), a second rate-limiting enzyme in the
pathway of pyrimidine nucleotide synthesis. Our present study focuses on the ability of A77 1726 to inhibit CDV replication and its underlying mechanisms. Here we report that A77 1726 decreased the levels of the N and M proteins of CDV and lowered the virus titres in the conditioned media of CDV-infected Vero cells. CDV replication was not inhibited by Ruxolitinib (Rux), a JAK-specific inhibitor, but by brequinar sodium (BQR), a DHO-DHase-specific inhibitor, and PF-4708671, an S6K1-specific inhibitor. Addition of exogenous uridine, which restores intracellular pyrimidine nucleotide levels, blocked the antiviral activity of A77 1726, BQR and PF-4708671. A77 1726 and PF-4708671 inhibited the activity of S6K1 in CDV-infected Vero cells, as evidenced by the decreased levels of CAD and S6 phosphorylation. S6K1 knockdown suppressed CDV replication and enhanced the antiviral activity of A77 1726. These observations collectively suggest that the antiviral activity of A77 1726 against CDV is mediated by targeting pyrimidine nucleotide synthesis via inhibiting DHO-DHase activity and S6K1-mediated CAD activation.


Disease-modifying antirheumatic drugs and organising pneumonia

Mohamed Faisal, Asyraf Roslan, Nik Nuratiqah Nik Abeed, Andrea Ban Yu-Lin
PMID: 33408105   DOI: 10.1136/bcr-2020-238173

Abstract

Organising pneumonia (OP) in rheumatoid arthritis (RA) may be part of pulmonary manifestation (disease related) or disease-modifying antirheumatic drugs (DMARDs) related. We report a case series of RA patients with DMARDs related OP. A 65-year-old woman developed OP 3 weeks after initiation of methotrexate (MTX). High-resolution CT (HRCT) scan of the thorax revealed bilateral consolidations in the lung bases. She had complete radiological resolution 6 months after corticosteroid therapy with cessation of MTX. The second case was of a 60-year-old woman on MTX with recent addition of leflunomide due to flare of RA. She developed worsening cough 4 months later and HRCT scan revealed consolidation in the left upper lobe with biopsy proven OP. She responded within 6 months of corticosteroid therapy with clinical and radiological resolution. This case series highlights that OP may developed with low-dose MTX (as early as 3 weeks) and leflunomide and the diagnosis requires a high index of suspicion.


Leflunomide an immunomodulator with antineoplastic and antiviral potentials but drug-induced liver injury: A comprehensive review

Raghad D Alamri, Mazen A Elmeligy, Ghadeer A Albalawi, Sarah M Alquayr, Samaher S Alsubhi, Sabah H El-Ghaiesh
PMID: 33571819   DOI: 10.1016/j.intimp.2021.107398

Abstract

Leflunomide (LF) represents the prototype member of dihydroorotate dehydrogenase (DHODH) enzyme inhibitors. DHODH is a mitochondrial inner membrane enzyme responsible for catalytic conversion of dihydroorotate into orotate, a rate-limiting step in the de novo synthesis of the pyrimidine nucleotides. LF produces cellular depletion of pyrimidine nucleotides required for cell growth and proliferation. Based on the affected cells the outcome can be attainable as immunosuppression, antiproliferative, and/or the recently gained attention of the antiviral potentials of LF and its new congeners. Also, protein tyrosine kinase inhibition is an additional mechanistic benefit of LF, which inhibits immunological events such as cellular expansion and immunoglobulin production with an enhanced release of immunosuppressant cytokines. LF is approved for the treatment of autoimmune arthritis of rheumatoid and psoriatic pathogenesis. Also, LF has been used off-label for the treatment of relapsing-remitting multiple sclerosis. However, LF antiviral activity is repurposed and under investigation with related compounds under a phase-I trial as a SARS CoV-2 antiviral in cases with COVID-19. Despite success in improving patients' mobility and reducing joint destruction, reported events of LF-induced liver injury necessitated regulatory precautions. LF should not be used in patients with hepatic impairment or in combination with drugs elaborating a burden on the liver without regular monitoring of liver enzymes and serum bilirubin as safety biomarkers. This study aims to review the pharmacological and safety profile of LF with a focus on the LF-induced hepatic injury from the perspective of pathophysiology and possible protective agents.


Explore Compound Types